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  • Product: 5,6-Dichloro-2-methylpyridin-3-amine
  • CAS: 2230279-22-6

Core Science & Biosynthesis

Foundational

predicted 1H NMR and 13C NMR chemical shifts for 5,6-dichloro-2-methylpyridin-3-amine

Executive Summary In modern drug discovery, highly functionalized heterocyclic building blocks like 5,6-dichloro-2-methylpyridin-3-amine are critical intermediates, frequently utilized in the synthesis of complex pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly functionalized heterocyclic building blocks like 5,6-dichloro-2-methylpyridin-3-amine are critical intermediates, frequently utilized in the synthesis of complex pharmaceutical agents such as MALT1 inhibitors [6]. Accurate structural verification of these intermediates ensures downstream synthetic fidelity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation. This whitepaper provides an in-depth, calculated prediction of the 1 H and 13 C NMR chemical shifts for this molecule, grounded in empirical additivity rules, resonance theory, and field-proven analytical protocols.

Structural Architecture & Theoretical Framework

The target molecule consists of an electron-deficient pyridine core with four distinct substituents:

  • N1 : Pyridine nitrogen

  • C2 : Methyl group (-CH 3​ )

  • C3 : Primary amine (-NH 2​ )

  • C4 : Unsubstituted (Aromatic proton)

  • C5 & C6 : Chlorine atoms (-Cl)

The chemical shifts of the carbon and proton nuclei in this system are governed by a delicate balance of inductive (polar) and resonance effects [2].

  • Resonance Shielding : The -NH 2​ group at C3 acts as a powerful electron-donating group (EDG) via resonance. By donating lone-pair electron density into the aromatic π -system, it significantly shields the ortho (C2, C4) and para (C6) positions, driving their chemical shifts upfield [1].

  • Inductive Deshielding : The halogens at C5 and C6 are electronegative and withdraw electron density inductively through the σ -bonds. While they offer minor resonance donation, their net effect is weakly deshielding to adjacent nuclei [3].

SubstituentEffects cluster_effects Substituent Chemical Shifts (SCS) Base Base Pyridine C4 (135.9 ppm) NH2 C3 -NH2 (Ortho) -13.3 ppm (Shielding) Base->NH2 Cl C5/C6 -Cl (Ortho/Meta) +2.6 ppm (Deshielding) Base->Cl CH3 C2 -CH3 (Meta) +0.1 ppm (Neutral) Base->CH3 Final Predicted C4 Shift 125.3 ppm NH2->Final Cl->Final CH3->Final

Logical pathway of substituent chemical shift (SCS) additivity on the C4 position.

1 H NMR Prediction Protocol & Quantitative Data

The 1 H NMR spectrum of 5,6-dichloro-2-methylpyridin-3-amine is highly diagnostic due to the presence of only one aromatic proton, alongside distinct aliphatic and exchangeable signals.

  • C4-H (Aromatic Proton) : This is the sole ring proton. The base pyridine H4 shift is ~7.36 ppm. The ortho-amino effect dominates the electronic environment, shifting the resonance significantly upfield. The adjacent ortho-chloro group provides a slight counteracting deshielding effect. The predicted net shift is approximately 7.20 ppm.

  • C3-NH 2​ (Amine Protons) : These are exchangeable protons. Their chemical shift is highly dependent on solvent hydrogen-bonding capabilities, concentration, and temperature [4]. In a polar aprotic solvent like DMSO-d 6​ , they typically appear as a broad singlet between 4.50 and 5.50 ppm.

  • C2-CH 3​ (Methyl Protons) : Attached directly to the electron-deficient heteroaromatic ring and adjacent to the pyridine nitrogen, these protons are deshielded relative to standard aliphatic methyls, resonating near 2.40 ppm.

Table 1: Predicted 1 H NMR Chemical Shifts
PositionMultiplicityIntegrationPredicted Shift (δ, ppm)Causal Factor
C4-H Singlet (s)1H7.20 ± 0.1Shielded by ortho-NH 2​ ; deshielded by ortho-Cl.
C3-NH 2​ Broad Singlet (br s)2H4.50 - 5.50Exchangeable; highly solvent-dependent.
C2-CH 3​ Singlet (s)3H2.40 ± 0.1Deshielded by adjacent pyridine nitrogen.

13 C NMR Prediction Protocol & Quantitative Data

To predict the 13 C NMR shifts, we utilize Substituent Chemical Shift (SCS) additivity rules specifically parameterized for six-membered nitrogen heteroaromatics [1, 3]. The baseline shifts for unsubstituted pyridine are: C2/C6 (150.2 ppm), C3/C5 (123.6 ppm), and C4 (135.9 ppm).

By applying the specific SCS increments for the -CH 3​ , -NH 2​ , and -Cl groups relative to their ipso, ortho, meta, and para positions, we calculate the net electronic environment for each carbon nucleus. For example, C3 experiences a massive ipso deshielding effect (+18.0 ppm) from the directly attached electronegative nitrogen of the amine group, pushing its shift to ~141.6 ppm. Conversely, C4 experiences strong ortho shielding (-13.3 ppm) from the same amine group's resonance donation.

Table 2: Predicted 13 C NMR Chemical Shifts
Carbon PositionBase Pyridine (ppm)Net SCS Effect (ppm)Predicted Shift (δ, ppm)Dominant Interaction
C2 150.2-4.7145.5Shielded by ortho-NH 2​ ; deshielded by ipso-CH 3​ .
C3 123.6+18.0141.6Dominated by ipso-NH 2​ electronegativity.
C4 135.9-10.6125.3Strongly shielded by ortho-NH 2​ resonance.
C5 123.6+5.5129.1Dominated by ipso-Cl inductive deshielding.
C6 150.2-2.2148.0Shielded by para-NH 2​ ; deshielded by ipso-Cl.
C2-CH 3​ N/AN/A22.0Standard heteroaromatic methyl shift.

Experimental Validation & Acquisition Workflow

Theoretical predictions must be empirically validated through a robust, self-validating analytical workflow. To prevent scrambling or misassignment of resonances due to solvent effects [4], the following standardized protocol is required for acquiring high-fidelity NMR data for this specific compound.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 15 mg (for 1 H) or 40 mg (for 13 C) of the analyte in 0.6 mL of DMSO-d 6​ . DMSO is strictly preferred over CDCl 3​ to stabilize the polar amine group, slow proton exchange, and sharpen the -NH 2​ signal. Ensure 0.03% v/v Tetramethylsilane (TMS) is present as an internal standard to lock the 0.00 ppm reference point[5].

  • Probe Tuning & Matching : Manually tune the NMR probe to the specific dielectric constant of the DMSO/analyte mixture to maximize the signal-to-noise ratio (SNR).

  • Shimming : Execute gradient shimming (Z-axis) to ensure absolute B 0​ magnetic field homogeneity. This is critical for resolving the C4-H singlet without peak tailing.

  • Pulse Sequence & Acquisition :

    • For 1 H: Use a standard 1D pulse sequence (e.g., zg30).

    • For 13 C: Utilize proton decoupling (zgpg30). Critical Causality: Because C2, C3, C5, and C6 are quaternary carbons lacking attached protons, they exhibit significantly longer T1​ relaxation times. Set the relaxation delay (D1) to ≥2.0 seconds to ensure these quaternary signals integrate accurately above the noise floor.

  • Data Processing : Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transform. Perform rigorous manual phase and baseline correction.

NMRWorkflow Prep Sample Prep (DMSO-d6 + TMS) Tune Probe Tuning & Matching Prep->Tune Shim Shimming (B0 Homogeneity) Tune->Shim Acq Pulse & Acquire (FID Generation) Shim->Acq Process Processing (FT & Phase) Acq->Process

Standardized step-by-step experimental workflow for empirical NMR validation.

Conclusion

The predictive profiling of 5,6-dichloro-2-methylpyridin-3-amine demonstrates the power of combining resonance theory with empirical additivity rules. The highly shielded C4 position (predicted at ~125.3 ppm for 13 C and ~7.20 ppm for 1 H) serves as the primary diagnostic marker for structural confirmation. By adhering to the outlined experimental workflow, researchers can confidently validate the synthesis of this crucial pharmaceutical intermediate.

References

  • MDPI - Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at:[Link]

  • NIH PMC - Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Available at: [Link]

  • ACS Publications - 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at:[Link]

  • CDN Science Pub - A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Available at:[Link]

  • ChemRxiv - An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Available at: [Link]

  • Google Patents - WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors.
Exploratory

An In-depth Technical Guide to the Exact Mass and Molecular Weight Calculation of 5,6-dichloro-2-methylpyridin-3-amine

For Immediate Release This guide provides a comprehensive, in-depth analysis of the calculation of exact mass and molecular weight for the compound 5,6-dichloro-2-methylpyridin-3-amine. Tailored for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This guide provides a comprehensive, in-depth analysis of the calculation of exact mass and molecular weight for the compound 5,6-dichloro-2-methylpyridin-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles behind these crucial calculations, outlines detailed methodologies, and offers insights into their practical application in scientific research.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the realm of chemical analysis and drug development, precision is paramount. The terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts with significant implications for experimental accuracy and data interpretation. Understanding this distinction is fundamental for researchers working with complex organic molecules such as 5,6-dichloro-2-methylpyridin-3-amine.

Molecular weight (also known as average molecular mass) is the weighted average of the masses of all naturally occurring isotopes of the elements within a molecule.[1] This value is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages based on the natural abundance of their isotopes.[2] Consequently, molecular weight is not a fixed value for a single molecule but rather an average for a population of molecules.

Exact mass , on the other hand, refers to the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1][3] This calculation provides a precise, monoisotopic mass for a single, specific isotopic combination of the molecule. High-resolution mass spectrometry techniques measure the exact mass, which is a critical parameter for compound identification and structural elucidation.

This guide will deconstruct the calculation of both the molecular weight and the exact mass of 5,6-dichloro-2-methylpyridin-3-amine, providing a clear, step-by-step methodology grounded in established scientific principles.

Chemical Identity of 5,6-dichloro-2-methylpyridin-3-amine

Before proceeding with any calculations, it is essential to establish the precise chemical formula of the target compound. 5,6-dichloro-2-methylpyridin-3-amine is a substituted pyridine derivative with the following molecular formula:

C₆H₆Cl₂N₂ [4][5][6]

This formula indicates that each molecule of the compound is composed of:

  • 6 Carbon (C) atoms

  • 6 Hydrogen (H) atoms

  • 2 Chlorine (Cl) atoms

  • 2 Nitrogen (N) atoms

Calculation of Molecular Weight

The calculation of molecular weight necessitates the use of the standard atomic weights of the constituent elements. These atomic weights are a weighted average of the masses of the naturally occurring isotopes of each element.

Step-by-Step Protocol for Molecular Weight Calculation

The molecular weight (MW) is determined by summing the atomic weights of all atoms in the molecular formula.

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Cl atoms × Atomic Weight of Cl) + (Number of N atoms × Atomic Weight of N)

To ensure accuracy, we will utilize the standard atomic weights as provided by authoritative sources such as the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolQuantityStandard Atomic Weight (Da)Contribution to Molecular Weight (Da)
CarbonC612.011[7][8]72.066
HydrogenH61.008[9][10]6.048
ChlorineCl235.453[11][12]70.906
NitrogenN214.007[13][14]28.014
Total 177.034

Therefore, the calculated molecular weight of 5,6-dichloro-2-methylpyridin-3-amine is 177.034 Da . This value aligns with commercially available data for this compound.[5]

Visualizing the Molecular Weight Calculation Workflow

MolecularWeight_Workflow start Start: Molecular Formula C₆H₆Cl₂N₂ elements Carbon (C) Hydrogen (H) Chlorine (Cl) Nitrogen (N) start->elements atomic_weights 12.011 Da 1.008 Da 35.453 Da 14.007 Da elements:C->atomic_weights:C × 6 elements:H->atomic_weights:H × 6 elements:Cl->atomic_weights:Cl × 2 elements:N->atomic_weights:N × 2 calculation Sum of (Number of Atoms × Atomic Weight) atomic_weights->calculation result Molecular Weight 177.034 Da calculation->result

Caption: Workflow for calculating the molecular weight of 5,6-dichloro-2-methylpyridin-3-amine.

Calculation of Exact Mass

The calculation of exact mass relies on the masses of the most abundant naturally occurring stable isotopes of each element. This provides the monoisotopic mass, which is what is typically measured in high-resolution mass spectrometry.[3]

Step-by-Step Protocol for Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecular formula.

Exact Mass = (Number of C atoms × Mass of ¹²C) + (Number of H atoms × Mass of ¹H) + (Number of Cl atoms × Mass of ³⁵Cl) + (Number of N atoms × Mass of ¹⁴N)

The masses of the most abundant isotopes are:

  • ¹²C: 12.000000 u[15]

  • ¹H: 1.007825 u[16]

  • ³⁵Cl: 34.968853 u[17][18]

  • ¹⁴N: 14.003074 u[19]

ElementIsotopeQuantityIsotopic Mass (u)Contribution to Exact Mass (u)
Carbon¹²C612.000000[15]72.000000
Hydrogen¹H61.007825[16]6.046950
Chlorine³⁵Cl234.968853[17][18]69.937706
Nitrogen¹⁴N214.003074[19]28.006148
Total 175.990804

Therefore, the calculated exact mass of 5,6-dichloro-2-methylpyridin-3-amine is 175.990804 u . This value is consistent with the monoisotopic mass found in chemical databases.[4][20]

The Significance of Chlorine's Isotopic Distribution

It is crucial to note that chlorine has two stable isotopes with significant natural abundance: ³⁵Cl (approximately 75.77%) and ³⁷Cl (approximately 24.23%).[21][22] This isotopic distribution gives rise to a characteristic pattern in the mass spectrum. While the exact mass is calculated using the most abundant isotope (³⁵Cl), the presence of ³⁷Cl will result in an "M+2" peak in the mass spectrum. The relative intensity of the M and M+2 peaks can be used to confirm the number of chlorine atoms in a molecule.

Visualizing the Exact Mass Calculation Workflow

ExactMass_Workflow start Start: Molecular Formula C₆H₆Cl₂N₂ isotopes ¹²C ¹H ³⁵Cl ¹⁴N start->isotopes isotopic_masses 12.000000 u 1.007825 u 34.968853 u 14.003074 u isotopes:C->isotopic_masses:C × 6 isotopes:H->isotopic_masses:H × 6 isotopes:Cl->isotopic_masses:Cl × 2 isotopes:N->isotopic_masses:N × 2 calculation Sum of (Number of Atoms × Isotopic Mass) isotopic_masses->calculation result Exact Mass 175.990804 u calculation->result

Caption: Workflow for calculating the exact mass of 5,6-dichloro-2-methylpyridin-3-amine.

Summary of Calculated Values

ParameterValueUnits
Molecular FormulaC₆H₆Cl₂N₂
Molecular Weight177.034Da
Exact Mass175.990804u

Conclusion: Practical Implications for Researchers

A thorough understanding and correct application of molecular weight and exact mass calculations are indispensable for scientists in drug discovery and development. The molecular weight is essential for stoichiometric calculations in chemical synthesis and for preparing solutions of known concentrations. The exact mass is a critical parameter for confirming the identity and purity of a synthesized compound via high-resolution mass spectrometry. Any discrepancy between the experimentally determined exact mass and the calculated value can indicate an incorrect structure, the presence of impurities, or unexpected isotopic labeling. This guide provides the foundational knowledge and detailed protocols necessary for the accurate calculation of these vital chemical properties for 5,6-dichloro-2-methylpyridin-3-amine, thereby supporting the integrity and reproducibility of scientific research.

References

  • Atomic Weight of Hydrogen. IUPAC. Link

  • Chlorine Facts - Chlorine The Element of Surprise. American Chemistry Council. Link

  • Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. Britannica. Link

  • Chlorine (Cl) - ISOFLEX USA. ISOFLEX. Link

  • How heavy is one atom of carbon? Quora. Link

  • Chlorine - IUPAC Commission on Isotopic Abundances and Atomic Weights. CIAAW. Link

  • Atomic Weight of Nitrogen. IUPAC. Link

  • Carbon By The Number | Graphite 101 - Asbury Carbons. Asbury Carbons. Link

  • How many grams does an atom of hydrogen weigh? askIITians. Link

  • Atomic Weights and Isotopic Compositions for Hydrogen. National Institute of Standards and Technology (NIST). Link

  • Atomic Weights and Isotopic Compositions for Chlorine. National Institute of Standards and Technology (NIST). Link

  • Atomic Weights and Isotopic Compositions for Nitrogen. National Institute of Standards and Technology (NIST). Link

  • Hydrogen - Wikipedia. Wikipedia. Link

  • Chlorine - Element information, properties and uses - Periodic Table. Royal Society of Chemistry. Link

  • Nitrogen | N (Element) - PubChem. National Center for Biotechnology Information. Link

  • Hydrogen | H (Element) - PubChem. National Center for Biotechnology Information. Link

  • 5,6-dichloro-2-methylpyridin-3-amine (C6H6Cl2N2) - PubChemLite. PubChem. Link

  • 5,6-dichloro-2-methylpyridin-3-amine | 2230279-22-6 | C6H6Cl2N2 | Appchem. Appchem. Link

  • Nitrogen - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. Link

  • (b) Why is the atomic weight of carbon reported as 12.011 - Brown 14th Edition Ch 2 Problem 34b - Pearson. Pearson. Link

  • Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri. University of Missouri. Link

  • Exact Molecular Mass versus Molecular Weight - Organic Chemistry at CU Boulder. University of Colorado Boulder. Link

  • Atomic Weights and Isotopic Compositions for Carbon. National Institute of Standards and Technology (NIST). Link

  • Atomic Weights of the Elements 2023 - IUPAC nomenclature. IUPAC. Link

  • 5,6-dichloro-2-methylpyridin-3-amine | 2230279-22-6 - Sigma-Aldrich. Sigma-Aldrich. Link

  • What is the difference between molecular weight and exact mass? Quora. Link

  • How to calculate molecular mass and molecular weight? YouTube. Link

  • Molecular Mass and Formula Mass — Overview & Calculations - Expii. Expii. Link

  • 5,6-Dichloro-3-nitropyridin-2-amine - ChemScene. ChemScene. Link

  • 2-Amino-3,5-dichloro-6-methylpyridine | C6H6Cl2N2 | CID 1415863 - PubChem. National Center for Biotechnology Information. Link

  • Table of Isotopic Masses and Natural Abundances. University of California, Irvine. Link

  • Isotopes of chlorine - wikidoc. Wikidoc. Link

  • Periodic Table--Chlorine - USGS -- Isotope Tracers -- Resources. United States Geological Survey. Link

  • Chlorine Isotopes - List and Properties - ChemLin. ChemLin. Link

  • Chlorine » isotope data - WebElements Periodic Table. WebElements. Link

Sources

Foundational

mechanism of action of 5,6-dichloro-2-methylpyridin-3-amine in biological assays

The Pharmacophoric Role of 5,6-Dichloro-2-methylpyridin-3-amine: Mechanisms of Action Across Key Biological Assays Executive Summary In modern drug discovery, specific chemical building blocks are selected not merely for...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacophoric Role of 5,6-Dichloro-2-methylpyridin-3-amine: Mechanisms of Action Across Key Biological Assays

Executive Summary

In modern drug discovery, specific chemical building blocks are selected not merely for synthetic convenience, but for the precise physicochemical properties they impart to the final active pharmaceutical ingredient (API). 5,6-dichloro-2-methylpyridin-3-amine (CAS: 2230279-22-6) is a highly privileged pharmacophoric intermediate[1][2]. While it does not act as a standalone therapeutic agent, its incorporation into larger molecular scaffolds dictates the mechanism of action, binding kinetics, and target selectivity in several critical biological pathways.

As a Senior Application Scientist, I have structured this technical guide to deconstruct why this specific moiety is utilized and how its derivatives function mechanistically across three primary biological domains: AMPK allosteric activation, MALT1 protease inhibition, and HIV-1 replication blockade. Furthermore, this guide provides self-validating experimental workflows to accurately profile these mechanisms in vitro.

Structural Rationale: The Causality of the Scaffold

Before examining the biological assays, it is critical to understand the biophysical causality behind the selection of the 5,6-dichloro-2-methylpyridin-3-amine scaffold.

  • C5 & C6 Chlorine Substitutions: The adjacent chlorine atoms serve a dual purpose. First, they significantly increase the local lipophilicity (LogP) of the pyridine ring, driving the moiety into deep, hydrophobic protein pockets. Second, they act as potent halogen bond (X-bond) donors, interacting with backbone carbonyl oxygens of the target protein to anchor the molecule.

  • C2 Methyl Group: The methyl group adjacent to the C3-amine introduces a deliberate steric clash. When the amine is conjugated (e.g., into an amide linkage), this steric bulk restricts the rotational degrees of freedom (dihedral angle) of the resulting bond. This "conformation lock" pre-organizes the molecule into its bioactive pose, drastically reducing the entropic penalty upon target binding.

  • C3 Amine: Serves as the primary synthetic conjugation point, allowing the scaffold to be seamlessly integrated into diverse chemotypes such as indazole propionic acids or pyrazoles.

Pharmacophore Core 5,6-Dichloro-2-methylpyridin-3-amine (Scaffold) Cl C5 & C6 Chlorine Atoms (Halogen Bonding & Lipophilicity) Core->Cl Me C2 Methyl Group (Steric Hindrance & Conformation Lock) Core->Me NH2 C3 Amine (Synthetic Conjugation Point) Core->NH2

Structural rationale of the 5,6-dichloro-2-methylpyridin-3-amine pharmacophore.

Mechanism 1: Allosteric Activation of AMPK

AMP-activated protein kinase (AMPK) is a master metabolic sensor. Dysregulation of AMPK is implicated in metabolic syndrome, obesity, and cancer. Substituted indazole propionic acid derivatives synthesized from 5,6-dichloro-2-methylpyridin-3-amine function as potent, direct pan-β AMPK agonists[3].

Mechanism of Action: Unlike physiological AMP, which binds the γ-subunit, these synthetic derivatives bind directly to the Allosteric Drug and Metabolism (ADaM) site located at the interface of the α and β subunits[4]. The di-chloro-pyridine moiety anchors deeply into the hydrophobic cleft of the β-subunit. This binding induces an allosteric conformational shift that physically shields the activation loop (specifically residue Thr172) from dephosphorylation by upstream phosphatases, locking AMPK in a constitutively active state.

Quantitative Profiling of AMPK Activators

The table below summarizes the biochemical efficacy of representative derivatives containing this scaffold against two primary AMPK isoforms[5].

Compound DerivativeAMPK α1β1γ1 EC50 (nM)AMPK α1β1γ1 eMax (%)AMPK α2β2γ1 EC50 (nM)AMPK α2β2γ1 eMax (%)
Example 147758857
Example 229803466
Example 6664453
Example 911904168
Example 1216726256
Self-Validating Protocol: AMPK TR-FRET Assay

To accurately measure this allosteric activation, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Causality of Design: TR-FRET is chosen over standard luminescence because it is highly resistant to compound auto-fluorescence—a common artifact with heavily conjugated heterocyclic compounds.

  • Step 1: Reagent Preparation. Prepare recombinant trimeric AMPK (e.g., α1β1γ1) in an assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20. Note: EGTA is critical to chelate trace calcium, preventing the activation of contaminating calcium/calmodulin-dependent kinases.

  • Step 2: Acoustic Dispensing. Use an acoustic liquid handler to dispense nanoliter volumes of the compounds into a 384-well ProxiPlate. This eliminates plastic tip adherence and minimizes DMSO carryover, which can denature the kinase.

  • Step 3: Kinase Reaction. Add the AMPK enzyme and a biotinylated peptide substrate (e.g., ACC-derived peptide). Initiate the reaction with ultra-pure ATP at its Km​ value. Incubate at room temperature for 60 minutes.

  • Step 4: Detection. Terminate the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin.

  • Step 5: Validation & Analysis. Calculate the Z'-factor using a known agonist (e.g., Compound 991) as a positive control. A Z'-factor > 0.6 validates the assay. Determine the EC50 using a 4-parameter logistic regression model.

AMPK_Workflow Prep 1. Reagent Prep AMPK Trimer + Substrate Dispense 2. Acoustic Dispensing Nanoliter Compound Transfer Prep->Dispense Reaction 3. Kinase Reaction ATP Initiation (60 min) Dispense->Reaction Detection 4. TR-FRET Detection Eu-Cryptate / XL665 Reaction->Detection Analysis 5. Data Analysis Z'-Factor & EC50 Calc Detection->Analysis

Self-validating TR-FRET workflow for evaluating AMPK allosteric activation.

Mechanism 2: Competitive Inhibition of MALT1 Protease

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a paracaspase that plays a critical role in innate and adaptive immunity. Overactivation of MALT1 drives the pathogenesis of several B-cell lymphomas[6]. Pyrazole derivatives utilizing the 5,6-dichloro-2-methylpyridin-3-amine building block act as highly selective MALT1 protease inhibitors[7].

Mechanism of Action: Upon T-cell or B-cell receptor stimulation, MALT1 forms the CBM (CARMA1-BCL10-MALT1) complex, activating its protease domain. Active MALT1 cleaves negative regulators of NF-κB (such as A20, CYLD, and RelB), thereby promoting NF-κB nuclear translocation and cellular survival[8]. The di-chloro-pyridine derivatives act as competitive inhibitors, binding directly to the catalytic cleft of MALT1, preventing substrate cleavage and effectively shutting down the oncogenic NF-κB signaling cascade.

Self-Validating Protocol: Fluorogenic MALT1 Cleavage Assay
  • Causality of Design: MALT1 specifically cleaves substrates after arginine residues. Therefore, the fluorogenic substrate Ac-LRSR-AMC (7-amino-4-methylcoumarin) is utilized. A continuous kinetic read is chosen over an endpoint assay to ensure data is captured exclusively within the linear phase of enzyme kinetics (V0), preventing artifacts caused by substrate depletion.

  • Step 1: Enzyme Preparation. Dilute recombinant human MALT1 (catalytic domain, aa 325-760) in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% CHAPS). Note: DTT is essential to maintain the active site cysteine in a reduced state.

  • Step 2: Compound Incubation. Pre-incubate the enzyme with varying concentrations of the pyrazole derivatives for 30 minutes to allow for binding equilibrium.

  • Step 3: Reaction Initiation. Add the Ac-LRSR-AMC substrate (final concentration 50 µM) to initiate the reaction.

  • Step 4: Kinetic Read. Immediately monitor the release of free AMC fluorophore using a microplate reader (Excitation: 340 nm / Emission: 460 nm) taking readings every 60 seconds for 30 minutes.

  • Step 5: Data Analysis. Plot the initial velocity (V0) against the log of the inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors to derive the absolute Ki​ and IC50.

MALT1_Signaling TCR T-Cell Receptor (TCR) CBM CBM Complex (CARMA1-BCL10-MALT1) TCR->CBM MALT1 Active MALT1 Protease CBM->MALT1 Substrates Cleavage of RelB, A20, CYLD MALT1->Substrates Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->MALT1 Blocks Protease NFkB NF-κB Activation Substrates->NFkB

MALT1-mediated NF-κB signaling pathway and the targeted blockade by pyrazole derivatives.

Mechanism 3: Inhibition of HIV-1 Replication

Beyond oncology and metabolic diseases, the 5,6-dichloro-2-methylpyridin-3-amine scaffold has been successfully deployed in the synthesis of pyridin-3-yl acetic acid derivatives, which act as potent inhibitors of Human Immunodeficiency Virus (HIV) replication[9].

Mechanism of Action: In the context of antiviral biological assays, the extreme lipophilicity provided by the di-chloro substitution allows these derivatives to easily penetrate host-cell membranes and access intracellular viral replication complexes. The rigid conformation dictated by the C2-methyl group allows the molecule to slot seamlessly into highly conserved, rigid hydrophobic pockets within the viral machinery, preventing viral assembly and downstream replication[10]. Assays for these compounds typically involve infecting human T-lymphoid cell lines (e.g., MT-4 cells) with HIV-1 and measuring the reduction in viral cytopathic effect (CPE) via cell viability readouts (such as CellTiter-Glo).

Conclusion

The compound 5,6-dichloro-2-methylpyridin-3-amine is a masterclass in rational drug design. It is not a drug itself, but a highly engineered pharmacophoric key. By providing targeted lipophilicity, halogen bonding capabilities, and a rigidified conformation, it enables the synthesis of highly potent AMPK activators, MALT1 inhibitors, and HIV antivirals. Understanding the causality of this structural moiety is essential for any application scientist looking to optimize biological assay readouts and drive successful lead optimization campaigns.

References

  • WO2024209363A1 - Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators. Google Patents.
  • WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors. Google Patents.
  • WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. Google Patents.
  • 5,6-dichloro-2-methylpyridin-3-amine Chemical Substance Information . NextSDS. URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 5,6-dichloro-2-methylpyridin-3-amine in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Role of Dichloropyridines in Medicinal Chemistry Halogenated heterocycles, particularly dichloropyridines, represent a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Dichloropyridines in Medicinal Chemistry

Halogenated heterocycles, particularly dichloropyridines, represent a cornerstone in the edifice of modern medicinal chemistry. Their intrinsic electronic properties and the presence of two reactive centers for synthetic diversification make them invaluable building blocks for the construction of complex molecular architectures with potent biological activities.[1][2] The strategic placement of chlorine atoms on the pyridine ring significantly modulates the molecule's reactivity towards various synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This, in turn, allows for the precise and controlled introduction of a wide array of functional groups, enabling extensive exploration of the chemical space around a core scaffold.

Among the diverse array of dichloropyridine isomers, 5,6-dichloro-2-methylpyridin-3-amine emerges as a particularly versatile and strategic building block. Its unique substitution pattern—an electron-donating amino group, an electron-donating methyl group, and two vicinal chloro-substituents—presents a nuanced reactivity profile that can be harnessed for the efficient synthesis of targeted libraries of compounds. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of 5,6-dichloro-2-methylpyridin-3-amine, with a focus on its application in the discovery of novel therapeutics, particularly kinase inhibitors.

Unique Chemical Properties and Reactivity Profile

The reactivity of 5,6-dichloro-2-methylpyridin-3-amine is a product of the interplay between its various substituents. The amino and methyl groups, being electron-donating, activate the pyridine ring towards electrophilic substitution, although such reactions are less common in drug discovery campaigns. More importantly, they influence the electronic and steric environment of the two chlorine atoms, thereby dictating their relative reactivity in cross-coupling and SNAr reactions.

The chlorine atom at the 6-position is situated ortho to the pyridine nitrogen, a position that is generally more activated towards nucleophilic attack and oxidative addition of palladium catalysts.[2] Conversely, the chlorine at the 5-position is in a meta-like position relative to the nitrogen. This inherent difference in electronic activation provides a handle for achieving regioselective functionalization, a critical aspect in the systematic elaboration of a drug scaffold.

Core Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3-aminopyridine moiety is a well-established "hinge-binding" motif found in numerous clinically approved and investigational kinase inhibitors.[3] The amino group can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a key anchoring point for inhibitor binding. The 5,6-dichloro-2-methylpyridin-3-amine scaffold provides a pre-installed hinge-binding element, with the two chlorine atoms serving as versatile points for synthetic elaboration to access other key regions of the ATP-binding pocket, such as the solvent-front and the back pocket.

The ability to sequentially and selectively functionalize the C-5 and C-6 positions allows for the generation of diverse libraries of compounds, enabling a thorough investigation of the structure-activity relationship (SAR).[2] For instance, a Suzuki-Miyaura coupling at one position followed by a Buchwald-Hartwig amination at the other can rapidly generate a multitude of analogs with varying steric and electronic properties.

Experimental Protocols: Harnessing the Synthetic Potential

The following protocols are provided as a guide for the synthetic elaboration of 5,6-dichloro-2-methylpyridin-3-amine. These protocols are based on established methodologies for related dichloropyridine systems and should be optimized for each specific substrate combination.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[4][5] For 5,6-dichloro-2-methylpyridin-3-amine, the C-6 position is generally more reactive towards oxidative addition of palladium(0) catalysts due to its proximity to the pyridine nitrogen. However, the choice of ligand and reaction conditions can influence the regioselectivity. Sterically hindered ligands, for example, may favor reaction at the less hindered C-5 position.

Objective: To achieve regioselective mono-arylation or -vinylation of 5,6-dichloro-2-methylpyridin-3-amine.

Reaction Scheme:

Suzuki_Miyaura reagents Aryl/Vinyl Boronic Acid or Ester Pd Catalyst, Ligand, Base Solvent, Heat product 5-chloro-6-aryl/vinyl-2-methylpyridin-3-amine reagents->product start 5,6-dichloro-2-methylpyridin-3-amine start->reagents

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/MaterialSupplierCAS Number
5,6-dichloro-2-methylpyridin-3-amineSigma-Aldrich2230279-22-6
Arylboronic acidCommercially availableVaries
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Strem Chemicals72287-26-4
Sodium carbonate (Na₂CO₃)Fisher Scientific497-19-8
1,4-Dioxane, anhydrousAcros Organics123-91-1
Water, degassedIn-house preparation7732-18-5

Procedure:

  • To an oven-dried Schlenk tube, add 5,6-dichloro-2-methylpyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and sodium carbonate (2.0-3.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.03-0.05 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings of chloro-heterocycles.[4] The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination. For less reactive aryl chlorides, more electron-rich and sterically demanding ligands like SPhos or XPhos may be beneficial.[6]

  • Base: Sodium carbonate is a commonly used inorganic base that is effective and generally well-tolerated by many functional groups.[4] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required for more challenging couplings.

  • Solvent: A mixture of an aprotic solvent like 1,4-dioxane or DME with water is often used to solubilize both the organic and inorganic reagents.[4] Degassing the solvent is crucial to prevent oxidation of the palladium(0) active catalyst.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7] This reaction is particularly useful for introducing a diverse range of primary and secondary amines at the chloro-positions of the pyridine ring. Similar to the Suzuki-Miyaura coupling, the C-6 position is expected to be more reactive.

Objective: To achieve regioselective mono-amination of 5,6-dichloro-2-methylpyridin-3-amine.

Reaction Scheme:

Buchwald_Hartwig reagents Primary or Secondary Amine Pd Catalyst, Ligand, Base Solvent, Heat product 5-chloro-6-(substituted-amino)-2-methylpyridin-3-amine reagents->product start 5,6-dichloro-2-methylpyridin-3-amine start->reagents

A representative Buchwald-Hartwig amination reaction.

Materials:

Reagent/MaterialSupplierCAS Number
5,6-dichloro-2-methylpyridin-3-amineSigma-Aldrich2230279-22-6
AmineCommercially availableVaries
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Strem Chemicals51364-51-3
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Strem Chemicals564483-18-7
Sodium tert-butoxide (NaOtBu)Acros Organics865-48-5
Toluene, anhydrousAcros Organics108-88-3

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01-0.02 equiv.) and XPhos (0.02-0.04 equiv.) to an oven-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10-15 minutes to form the active catalyst.

  • In a separate flask, dissolve 5,6-dichloro-2-methylpyridin-3-amine (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) in anhydrous toluene.

  • Add the substrate solution to the catalyst mixture, followed by the addition of sodium tert-butoxide (1.5-2.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A combination of a palladium(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of aryl chlorides.[7][8] The bulky ligand promotes the reductive elimination step and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[7] Weaker bases like K₂CO₃ or K₃PO₄ may be used for more activated substrates or with more nucleophilic amines.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard for Buchwald-Hartwig aminations to prevent quenching of the strong base and to ensure good solubility of the reagents.[8]

Sequential Functionalization Workflow

The differential reactivity of the C-5 and C-6 chlorine atoms can be exploited to perform sequential cross-coupling reactions, as illustrated in the workflow below. This allows for the construction of highly decorated pyridine scaffolds from a single starting material.

Sequential_Functionalization A 5,6-dichloro-2-methylpyridin-3-amine B Step 1: Regioselective Reaction at C-6 (e.g., Suzuki-Miyaura Coupling) A->B Conditions 1 C 5-chloro-6-aryl-2-methylpyridin-3-amine B->C D Step 2: Reaction at C-5 (e.g., Buchwald-Hartwig Amination) C->D Conditions 2 E 6-aryl-5-(substituted-amino)-2-methylpyridin-3-amine D->E

A representative workflow for sequential functionalization.

Conclusion: A Versatile Scaffold for Future Drug Discovery

5,6-dichloro-2-methylpyridin-3-amine is a highly valuable building block in drug discovery, offering a unique combination of a pre-installed hinge-binding motif and two differentially reactive centers for synthetic diversification. Its utility is particularly pronounced in the synthesis of kinase inhibitors, where the ability to systematically probe the SAR around a core scaffold is paramount. The protocols and strategic considerations outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile molecule in their quest for novel and effective therapeutics. As our understanding of the subtle factors governing regioselectivity in cross-coupling reactions continues to evolve, the strategic application of building blocks like 5,6-dichloro-2-methylpyridin-3-amine will undoubtedly play an increasingly important role in the future of drug design and development.

References

  • Kim, J., et al. (2012). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry, 55(8), 3687-3698. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • PubChem. (n.d.). 2-Amino-3,5-dichloro-6-methylpyridine. National Center for Biotechnology Information. [Link]

  • Schoderboeck, L., et al. (2011). Effects Assessment: Boron Compounds in the Aquatic Environment. Chemosphere, 82(3), 483-487.
  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

  • Google Patents. (2002). US20020161230A1 - Process for preparing boronic and borinic acids.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Application

Application Note: Optimization of Buchwald-Hartwig Amination Conditions for 5,6-Dichloro-2-methylpyridin-3-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Scope The Buchwald-Hartwig amination is a premier pallad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Scope

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the synthesis of carbon–nitrogen bonds, fundamentally transforming the landscape of pharmaceutical synthesis by overcoming the limitations of traditional nucleophilic aromatic substitution[1].

Applying this methodology to 5,6-dichloro-2-methylpyridin-3-amine presents a sophisticated challenge. This specific scaffold is highly valued in medicinal chemistry—frequently serving as a critical intermediate in the synthesis of biologically active compounds, such as pyrazole derivatives acting as MALT1 inhibitors[2]. However, its structural topology introduces two competing variables:

  • Regioselectivity: The presence of two aryl chlorides (C5 and C6).

  • Chemoselectivity: The presence of a free primary amine (-NH 2​ ) at the C3 position, which can act as a competing nucleophile and lead to off-target oligomerization.

This application note provides a field-proven, self-validating framework for achieving highly regioselective C6-amination of 5,6-dichloro-2-methylpyridin-3-amine while suppressing side reactions.

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to look beyond standard protocol steps and understand the why behind the chemistry. The successful functionalization of this substrate relies on exploiting its inherent electronic asymmetry.

Regioselectivity: Why the C6 Position Dominates

Achieving regioselectivity in dichloropyridines is notoriously difficult, but predictable. The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group via inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the ortho (C2/C6) and para (C4) positions[3]. In our substrate, the C6-Cl bond is highly activated toward nucleophilic attack and oxidative addition compared to the meta-positioned C5-Cl bond[4]. Consequently, the Pd(0) catalyst will kinetically favor insertion into the C6-Cl bond.

Chemoselectivity: Managing the Free C3-Amine

A common concern is whether the free C3-NH 2​ group requires prior protection (e.g., via Boc-anhydride) to prevent intermolecular polymerization. Fortunately, the C3-amine is electronically deactivated by the electron-deficient pyridine ring and the inductive pull of the adjacent chlorines. By selecting a highly nucleophilic external amine (e.g., a secondary aliphatic amine like morpholine) and pairing it with a bulky ligand, the external amine easily outcompetes the internal C3-amine for the Pd(II) intermediate[5].

Catalyst and Base Selection

Aryl chlorides are significantly less reactive than their bromide or iodide counterparts, making the initial oxidative addition the rate-limiting step[3].

  • Ligand: Electron-rich, sterically hindered dialkylbiaryl phosphine ligands, such as RuPhos or BrettPhos , are mandatory to accelerate oxidative addition and facilitate reductive elimination[5].

  • Base: While Sodium tert-butoxide (NaOtBu) permits the highest reaction rates, its aggressive basicity can deprotonate the substrate's free C3-amine, triggering side reactions[6]. Cesium carbonate (Cs 2​ CO 3​ ) provides an optimal balance—offering excellent functional group tolerance and suppressing hydrodehalogenation while maintaining the basicity required for the catalytic cycle[6].

Mechanism Pd0 Pd(0)L_n Active Catalyst Substrate 5,6-dichloro-2-methyl pyridin-3-amine Pd0->Substrate Interacts with OxAddC6 Oxidative Addition at C6 (Kinetically Favored) Substrate->OxAddC6 Major Pathway OxAddC5 Oxidative Addition at C5 (Disfavored) Substrate->OxAddC5 Minor Pathway AmineCoord External Amine Coordination & Deprotonation OxAddC6->AmineCoord + Secondary Amine SideProduct Oligomerization (If C3-NH2 reacts) OxAddC6->SideProduct + C3-NH2 (Side Reaction) RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product C6-Aminated Product (High Regioselectivity) RedElim->Product

Mechanistic pathway highlighting the regioselective oxidative addition at the C6 position.

Quantitative Data: Condition Screening Matrix

The following table summarizes the representative optimization parameters for the regioselective amination of dichloropyridines, demonstrating how catalyst and base choices directly impact yield and selectivity[3][5][7].

Catalyst System (Pd / Ligand)BaseSolventTemp (°C)NucleophileConversion (%)Regioselectivity (C6:C5)
Pd 2​ (dba) 3​ / BINAPNaOtBuToluene100Morpholine< 20%N/A (Decomp)
Pd(OAc) 2​ / XantphosCs 2​ CO 3​ Dioxane90Morpholine65%15:1
Pd 2​ (dba) 3​ / RuPhos Cs 2​ CO 3​ Toluene 85 Morpholine > 95% > 40:1
Pd 2​ (dba) 3​ / BrettPhosLiHMDSTHF70Primary Amine80%20:1

Note: The RuPhos/Cs 2​ CO 3​ system in Toluene provides the optimal balance of high conversion and exquisite regiocontrol, preventing the need for C3-amine protection.

Experimental Protocol: Regioselective C6-Amination

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Scale: 1.0 mmol Target Substrate: 5,6-dichloro-2-methylpyridin-3-amine (MW: 177.03 g/mol )[8]

Reagents Required
  • 5,6-dichloro-2-methylpyridin-3-amine: 1.0 equiv (177.0 mg)

  • Secondary Amine (e.g., Morpholine): 1.2 equiv (1.2 mmol, 104.5 mg)

  • Pd 2​ (dba) 3​ : 2.5 mol% (22.9 mg)

  • RuPhos: 5.0 mol% (23.3 mg)

  • Cs 2​ CO 3​ (Anhydrous, finely milled): 2.0 equiv (651.6 mg)

  • Anhydrous Toluene: 10 mL

Workflow Step1 1. Preparation Dry Reagents & Degas Solvent Step2 2. Complexation Pd2(dba)3 + RuPhos in Toluene Step1->Step2 Step3 3. Addition Substrate, Amine & Cs2CO3 Step2->Step3 Step4 4. Reaction 85°C, 12-18h under Argon Step3->Step4 Step5 5. Purification Filtration & Chromatography Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology

Step 1: Preparation and Degassing (Critical Phase)

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5,6-dichloro-2-methylpyridin-3-amine, Pd 2​ (dba) 3​ , RuPhos, and Cs 2​ CO 3​ .

  • Causality Check: Oxygen irreversibly oxidizes electron-rich phosphine ligands (like RuPhos) and deactivates the Pd(0) catalyst[3]. Seal the flask with a rubber septum and subject it to three rigorous cycles of vacuum evacuation and argon backfilling.

Step 2: Solvent and Nucleophile Addition

  • Introduce anhydrous, degassed toluene (10 mL) via a gas-tight syringe, followed by the secondary amine.

  • Self-Validation (Visual): Stir the mixture at room temperature for 5–10 minutes. The solution will transition from a dark purple/red (indicative of uncomplexed Pd 2​ (dba) 3​ ) to a pale yellow or vibrant orange hue. This color shift is your primary indicator that the active Pd(0)-RuPhos catalytic complex has successfully formed.

Step 3: Thermal Activation

  • Replace the septum with a Teflon-lined screw cap under a positive flow of argon.

  • Submerge the flask in a pre-heated oil bath at 85 °C and stir vigorously for 12–18 hours.

  • Causality Check: 85 °C provides the exact thermal energy required to overcome the high activation barrier of the C6-Cl oxidative addition without promoting thermal degradation of the catalyst or forcing the disfavored C5-Cl insertion.

Step 4: Reaction Monitoring

  • Monitor the reaction progress via LC-MS or TLC (Typical Eluent: 30% EtOAc in Hexanes).

  • Self-Validation (Analytical): The disappearance of the starting material mass (m/z ~177) and the appearance of the product mass (e.g., m/z ~227 for morpholine coupling) confirms conversion. A single major new spot on the TLC plate confirms that regioselectivity has been maintained.

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the inorganic salts (Cs 2​ CO 3​ / CsCl) and precipitated palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel) to isolate the pure C6-aminated product.

Sources

Method

Application Note: Advanced Derivatization Techniques for 5,6-Dichloro-2-methylpyridin-3-amine in Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Profiling The functionalization of highly substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Profiling

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry. 5,6-Dichloro-2-methylpyridin-3-amine has recently emerged as a highly versatile building block, acting as a critical intermediate in the synthesis of HIV integrase inhibitors[1], MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors[2], and AMPK (AMP-activated protein kinase) activators[3].

The utility of this molecule stems from its three distinct, orthogonally reactive sites:

  • The C3-Primary Amine: Susceptible to diazotization, acting as a linchpin for halogenation or intramolecular cyclization.

  • The C6-Chlorine: Highly activated toward transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution ( SN​Ar ) due to its ortho relationship to the electron-withdrawing pyridine nitrogen.

  • The C2-Methyl Group: Capable of participating in intramolecular azo-coupling events when the adjacent C3-amine is activated.

Physicochemical Data Summary

To ensure rigorous analytical tracking during derivatization, the quantitative baseline parameters of the starting material are summarized below[4][5][6]:

PropertyValueAnalytical Significance
Chemical Name 5,6-dichloro-2-methylpyridin-3-amineStandard IUPAC nomenclature.
CAS Number 2230279-22-6Primary registry identifier[4].
Molecular Formula C6​H6​Cl2​N2​ Essential for mass spectrometry (MS) identification.
Molecular Weight 177.03 g/mol Bulk stoichiometric calculations[6].
Monoisotopic Mass 175.9908 DaTarget for High-Resolution Mass Spectrometry (HRMS)[5].
Isotopic Signature M, M+2, M+4Characteristic 9:6:1 ratio for two chlorine atoms in MS.
Physical Form PowderHandled as a solid at room temperature.

Divergent Synthetic Workflows

The true value of 5,6-dichloro-2-methylpyridin-3-amine lies in its capacity for divergent synthesis. Depending on the reaction conditions, the scaffold can be directed toward cross-coupling handles, extended heteroaromatics, or fused bicyclic systems.

Workflow SM 5,6-Dichloro-2-methylpyridin-3-amine (Starting Material) Sandmeyer Sandmeyer Bromination (NaNO2, HBr) SM->Sandmeyer C3-Amine Activation Suzuki Regioselective Suzuki (Boronate, Pd cat.) SM->Suzuki C6-Cl Oxidative Addition Cyclization Jacobson-Type Cyclization (Isoamyl Nitrite) SM->Cyclization C2-Methyl Intramolecular Attack Prod1 3-Bromo-5,6-dichloro-2-methylpyridine (Cross-Coupling Handle) Sandmeyer->Prod1 Prod2 C6-Substituted Pyridin-3-amine (MALT1 Inhibitor Intermediate) Suzuki->Prod2 Prod3 5,6-Dichloro-1H-pyrazolo[4,3-b]pyridine (Azaindazole Core) Cyclization->Prod3

Divergent synthetic workflows for 5,6-dichloro-2-methylpyridin-3-amine derivatization.

Experimental Protocols & Mechanistic Causality

As a self-validating system, each protocol below integrates the causality of the chemical conditions with strict analytical checkpoints to ensure the integrity of the transformation.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C6

Application: Synthesis of MALT1 inhibitor intermediates[2]. Mechanistic Causality: The C6-chlorine atom is highly activated toward Palladium(0) oxidative addition due to the inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen. This allows for regioselective coupling at C6 while leaving the C5-chlorine completely intact for downstream orthogonal functionalization.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 5,6-dichloro-2-methylpyridin-3-amine (1.0 eq, e.g., 350 mg) and the desired boronic ester (e.g., 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1.3 eq)[2].

  • Base & Catalyst Addition: Add Potassium Acetate (KOAc, 3.0 eq) and a suitable Palladium catalyst (e.g., Pd(dppf)Cl2​ , 0.05 eq). (Causality: KOAc is a mild base that facilitates the transmetalation step without hydrolyzing the boronate prematurely).

  • Solvent System: Suspend the mixture in a 3:1 ratio of Dioxane/Water (10 mL)[2].

  • Degassing: Sparge the solution with N2​ or Argon for 15 minutes. (Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle).

  • Reaction: Heat the mixture to 100 °C overnight under an inert atmosphere[2].

  • Workup: Filter the mixture through Celite to remove Pd black, concentrate the filtrate, and purify via flash chromatography.

System Validation & Analytical Checkpoints:

  • LC-MS: Monitor for the disappearance of the starting material ( m/z 177)[1] and the appearance of the coupled product mass.

  • NMR: 1H NMR will retain the primary amine protons (broad singlet, ~5.0 ppm) and the C4 aromatic proton, while showing new signals corresponding to the coupled substituent.

Protocol B: Sandmeyer-Type Bromination of the C3-Amine

Application: Generation of a highly reactive C3-bromide handle for HIV integrase inhibitor scaffolds[1]. Mechanistic Causality: The primary amine is converted into a diazonium salt using nitrous acid (generated in situ). The diazonium species is highly unstable and is rapidly displaced by bromide ions present in the acidic medium, effectively swapping the nucleophilic amine for an electrophilic halogen handle.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5,6-dichloro-2-methylpyridin-3-amine (1.0 eq, e.g., 850 mg) in 48% aqueous Hydrobromic Acid (HBr, 25 mL)[1].

  • Cooling: Chill the solution to 0 °C in an ice bath. (Causality: The transient diazonium salt is thermally unstable; cooling prevents premature decomposition into unwanted phenol byproducts).

  • Diazotization: Add a solution of Sodium Nitrite ( NaNO2​ , 1.1 eq) in water (8 mL) dropwise over 15 minutes[1].

  • Displacement: Allow the reaction to warm to room temperature and stir until nitrogen gas evolution ceases. (Causality: N2​ acts as an exceptional leaving group, driving the thermodynamic cascade of the displacement).

  • Workup: Neutralize carefully with saturated aqueous NaHCO3​ and extract with ethyl acetate.

System Validation & Analytical Checkpoints:

  • Visual: The evolution of gas bubbles ( N2​ ) is the primary physical indicator of successful diazonium decomposition.

  • MS: The product will exhibit a distinct isotopic pattern characteristic of one Bromine and two Chlorines ( BrCl2​ cluster), easily distinguishable from the starting material.

Protocol C: Jacobson-Type Cyclization to Azaindazoles

Application: Synthesis of fused bicyclic AMPK activator cores (1H-pyrazolo[4,3-b]pyridines)[3]. Mechanistic Causality: When the C3-amine is diazotized in a non-aqueous, weakly basic environment, the resulting diazonium ion undergoes an intramolecular electrophilic attack on the weakly acidic adjacent C2-methyl group. This azo-coupling event forms a fused pyrazole ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5,6-dichloro-2-methylpyridin-3-amine (1.0 eq, e.g., 3.5 g) in anhydrous Chloroform ( CHCl3​ , 10 mL)[3].

  • Pre-heating: Heat the mixture at 60 °C for 2 hours[3].

  • Reagent Addition: Add dicyclohexano-18-crown-6 (0.1 eq) and a solution of Isoamyl Nitrite (2.35 eq) in CHCl3​ (5 mL)[3]. (Causality: Isoamyl nitrite serves as an organic-soluble source of the nitrosonium ion ( NO+ ) for non-aqueous diazotization. The crown ether facilitates proton transfer and stabilizes charged intermediates in the low-polarity solvent).

  • Cyclization: Continue heating at 60 °C for 21 hours[3].

  • Workup: Cool the mixture, concentrate under reduced pressure, and purify via silica gel chromatography.

System Validation & Analytical Checkpoints:

  • NMR: The defining validation metric is the complete disappearance of the C2-methyl singlet (~2.5 ppm) and the C3-amine protons in the 1H NMR spectrum, replaced by a highly deshielded, broad singlet corresponding to the new azaindazole N-H proton (typically >10.0 ppm).

References

  • NextSDS.5,6-dichloro-2-methylpyridin-3-amine — Chemical Substance Information.
  • Sigma-Aldrich.5,6-dichloro-2-methylpyridin-3-amine | 2230279-22-6.
  • PubChemLite.5,6-dichloro-2-methylpyridin-3-amine (C6H6Cl2N2).
  • Appchem.5,6-dichloro-2-methylpyridin-3-amine | 2230279-22-6 | C6H6Cl2N2.
  • Google Patents.WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication.
  • Google Patents.WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors.
  • Google Patents.WO2024209363A1 - Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators.

Sources

Application

Application Note: Chromatographic Separation and Purification Strategies for 5,6-Dichloro-2-methylpyridin-3-amine Reaction Mixtures

Introduction & Mechanistic Context The compound 5,6-dichloro-2-methylpyridin-3-amine (CAS: 2230279-22-6) is a highly valued heterocyclic building block in modern medicinal chemistry. It serves as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 5,6-dichloro-2-methylpyridin-3-amine (CAS: 2230279-22-6) is a highly valued heterocyclic building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of complex therapeutics, including human immunodeficiency virus (HIV) replication inhibitors[1] and MALT1 inhibitors targeting oncological and immunological pathways[2]. In downstream applications, it is frequently subjected to Sandmeyer reactions to yield bromo-derivatives[3] or utilized in transition-metal-catalyzed Suzuki-Miyaura cross-couplings[2].

The Separation Challenge

Synthesizing this intermediate typically involves the electrophilic chlorination of 2-methylpyridin-3-amine derivatives. This reaction inherently produces complex mixtures containing:

  • Regioisomers: e.g., 4,6-dichloro-2-methylpyridin-3-amine.

  • Over-chlorinated byproducts: e.g., 4,5,6-trichloro-2-methylpyridin-3-amine.

  • Unreacted starting materials: Monochlorinated or unchlorinated precursors.

Because these impurities share nearly identical polarities and molecular weights with the target compound, standard extraction techniques are insufficient. High-Performance Liquid Chromatography (HPLC) is mandatory. However, the basic nature of the pyridine nitrogen and the primary amine group causes severe secondary interactions with residual silanols on silica-based stationary phases. This guide details a causality-driven, self-validating chromatographic workflow to isolate 5,6-dichloro-2-methylpyridin-3-amine with >98% purity.

Physicochemical Profiling & Method Rationale

To design an effective separation method, we must translate the molecule's structural features into chromatographic behavior:

  • Basic Moieties (Pyridine & Amine): These groups act as hydrogen-bond donors/acceptors and carry a positive charge at low pH. Without mobile phase modifiers, they interact strongly with acidic silanols on the column, causing severe peak tailing. Causality: We must use acidic modifiers (Formic Acid for LC-MS, Trifluoroacetic Acid for Prep-HPLC) to fully protonate the basic sites and provide ion-pairing, ensuring sharp, symmetrical peaks.

  • Lipophilic Moieties (Chlorines & Methyl): The two chlorine atoms significantly increase the molecule's hydrophobicity compared to the unchlorinated precursor. Causality: A reversed-phase C18 column with a water/acetonitrile gradient will effectively resolve the target from the more polar unchlorinated starting materials (which elute earlier) and the more lipophilic trichlorinated byproducts (which elute later).

  • Mass Spectrometry Signature: The presence of two chlorine atoms creates a highly specific isotopic signature due to the natural abundance of 35Cl and 37Cl . Causality: The target mass ( m/z 177.0 [M+H]+ ) will present a distinct 9:6:1 intensity cluster at m/z 177.0, 179.0, and 181.0. This serves as our primary self-validating checkpoint during fraction analysis.

Analytical LC-MS Profiling Protocol

Before preparative scale-up, the crude mixture must be profiled to identify the retention time of the target mass.

Quantitative Method Parameters

Table 1: Analytical LC-MS Gradient Conditions

ParameterSpecification
Column End-capped C18 (e.g., 50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A HPLC-grade H2​O
  • 0.1% Formic Acid (FA)
Mobile Phase B HPLC-grade Acetonitrile ( MeCN ) + 0.1% FA
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm & 280 nm; ESI+ MS ( m/z 100–500)

Table 2: Analytical Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.0595
5.0595
5.1955
6.5955
Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of 1:1 H2​O:MeCN .

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Injection: Inject 2 µL onto the LC-MS system using the gradient in Table 2.

  • Self-Validating Data Analysis:

    • Locate peaks in the UV (254 nm) chromatogram.

    • Extract the mass spectrum for each peak.

    • Validation Check: Identify the peak exhibiting m/z 177.0 [M+H]+ . Confirm the identity by verifying the 9:6:1 isotopic cluster at 177.0, 179.0, and 181.0. If this ratio is absent, the peak is an isobaric impurity, not the target dichloro-compound.

Preparative RP-HPLC Scale-Up Protocol

Once the target is identified, the method is transferred to a preparative scale. Here, we switch the modifier from Formic Acid to Trifluoroacetic Acid (TFA). Causality: TFA is a stronger ion-pairing agent than FA. Under heavy mass loading (preparative scale), TFA prevents the basic amine from overloading the stationary phase, maintaining tight fraction bands and preventing co-elution with closely eluting regioisomers[1].

Quantitative Method Parameters

Table 3: Preparative RP-HPLC Conditions

ParameterSpecification
Column Prep C18 (e.g., 150 mm × 21.2 mm, 5 µm)
Mobile Phase A H2​O
  • 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B MeCN
  • 0.1% Trifluoroacetic Acid (TFA)
  • Flow Rate 20.0 mL/min
    Detection UV at 254 nm (Trigger for fraction collection)
    Step-by-Step Preparative Protocol
    • Crude Solubilization: Dissolve 200 mg of the crude mixture in 2 mL of Dimethyl Sulfoxide (DMSO). Note: DMSO is chosen over methanol to prevent sample precipitation at the point of injection when it meets the highly aqueous initial mobile phase.

    • Clarification: Filter the DMSO solution through a 0.45 µm PTFE filter. Validation Check: The solution must be completely optically clear to prevent catastrophic blockage of the preparative column frit.

    • Injection & Elution: Inject the 2 mL sample. Run a shallow gradient focused around the elution percentage identified in the analytical LC-MS run (e.g., if the target eluted at 40% B on the analytical run, run a gradient from 25% B to 55% B over 20 minutes).

    • Fraction Collection: Collect fractions based on UV thresholding at 254 nm.

    • Fraction Verification (Self-Validation): Re-inject 2 µL of each collected fraction back onto the Analytical LC-MS system. Pool only the fractions that show >98% UV purity and the correct 177.0 m/z isotopic cluster.

    • Isolation: Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the pure 5,6-dichloro-2-methylpyridin-3-amine as a solid TFA salt.

    Workflow Visualization

    The following diagram illustrates the logical progression from crude reaction mixture to isolated, high-purity product, emphasizing the self-validating checkpoints.

    Workflow A Crude Reaction Mixture (Isomers & Byproducts) B Sample Prep & Filtration (DMSO Solubilization) A->B Step 1: Clarification C Analytical LC-MS Profiling (Identify m/z 177.0 [M+H]+ & Isotope Ratio) B->C Step 2: Target ID D Preparative RP-HPLC (C18, 0.1% TFA Modifier) C->D Step 3: Scale-up & Elution E Fraction Validation (Re-inject on LC-MS for >98% UV Purity) D->E Step 4: Quality Control F Pure 5,6-dichloro-2-methylpyridin-3-amine (Lyophilized Solid) E->F Step 5: Pooling & Drying

    Workflow for the causality-driven chromatographic isolation of 5,6-dichloro-2-methylpyridin-3-amine.

    References

    • Google Patents.WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication.
    • Google Patents.WO2018119036A1 - Pyrazole derivatives as MALT1 inhibitors.
    • Google Patents.WO2024209363A1 - Substituted indazole propionic acid derivative compounds and uses thereof as AMPK activators.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Aqueous Solubility of 5,6-Dichloro-2-methylpyridin-3-amine

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    Author: BenchChem Technical Support Team. Date: April 2026

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    Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of formulating highly lipophilic, halogenated heterocycles.

    The molecule 5,6-dichloro-2-methylpyridin-3-amine presents a classic "brick dust and grease ball" formulation paradox. It exhibits high crystal lattice energy and extreme lipophilicity driven by the two chlorine atoms and the methyl group [1.19]. This guide is designed to provide drug development professionals with mechanistic insights and self-validating protocols to overcome these solubility hurdles.

    Part 1: Mechanistic FAQs & Troubleshooting

    Q1: Why is 5,6-dichloro-2-methylpyridin-3-amine completely insoluble in my standard physiological buffers (pH 7.4)? A1: The poor aqueous solubility is a direct consequence of its electronic structure. While the molecule contains a pyridine nitrogen and a primary amine (which are typically ionizable, hydrophilic groups), the two adjacent chlorine atoms at positions 5 and 6 are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect) across the aromatic ring, drastically reducing the electron density on both the pyridine nitrogen and the amine group[1]. Consequently, the pKa of these basic centers is pushed well below physiological pH. At pH 7.4, the molecule remains entirely un-ionized and highly lipophilic, leading to rapid precipitation[2].

    Q2: Can I just lower the pH of my media to force protonation and form a soluble salt? A2: While salt formation is a standard technique for weak bases[3], it is generally ineffective for this specific chemotype. Because the pKa is severely depressed by the di-chloro substitution, forcing protonation requires an extremely acidic environment (likely pH < 2.0). Even if you successfully form a hydrochloride salt in an organic solvent, dissolving it in a physiological buffer will cause immediate disproportionation. The salt will hydrolyze back to the free base and precipitate because the microenvironmental pH exceeds the pKa + 2 threshold required to maintain ionization[4].

    Q3: If pH adjustment fails, what is the most reliable method for in vitro and in vivo solubilization? A3: You must bypass ionization and rely on either solvation energy modification (co-solvents/surfactants) or host-guest complexation (cyclodextrins).

    • Host-Guest Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The lipophilic di-chloro-pyridine ring fits perfectly into the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior ensures aqueous solubility[5].

    • Ternary Co-solvent Systems: For in vivo dosing, a mixture of DMSO, a non-ionic surfactant (like Tween 80), and saline can lower the dielectric constant of the medium enough to solvate the compound without causing hemolysis[6].

    Part 2: Quantitative Data & Formulation Selection

    To help you select the right approach, the table below summarizes the expected solubility gains based on the physicochemical mechanism applied.

    Table 1: Comparative Formulation Strategies for 5,6-dichloro-2-methylpyridin-3-amine

    Formulation StrategyTypical CompositionExpected Solubility GainMechanism of ActionBest Application
    Aqueous Buffer PBS (pH 7.4)Baseline (< 1 µg/mL)N/ANone (Control)
    pH Modification 0.1 M HCl (pH 1.0)Low (10 - 50 µg/mL)Protonation of weak baseGastric simulation only
    Co-Solvent System 10% DMSO + 90% SalineModerate (0.1 - 0.5 mg/mL)Dielectric constant reductionIn vitro cell assays
    Ternary System 5% DMSO + 5% Tween 80 + 90% SalineHigh (1 - 5 mg/mL)Micellar solubilization[3]In vivo IV/IP dosing
    Cyclodextrin 20% w/v HP-β-CD in WaterVery High (5 - 10 mg/mL)Hydrophobic inclusion[5]In vivo PO/IV dosing

    Part 3: Self-Validating Experimental Protocols

    Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex (For In Vivo Use)

    Scientific Rationale: This protocol utilizes the co-evaporation method to ensure the drug is molecularly dispersed within the cyclodextrin cavity, preventing premature precipitation upon dilution in the bloodstream[5].

    • Preparation of Host Solution: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mL of distilled water to create a 20% w/v solution. Stir at 300 rpm until completely clear.

    • Drug Solubilization: In a separate glass vial, dissolve 50 mg of 5,6-dichloro-2-methylpyridin-3-amine in 1 mL of analytical grade Ethanol.

      • Self-Validation Step: The solution must be perfectly clear; if particulates remain, sonicate for 5 minutes.

    • Complexation: Dropwise, add the ethanolic drug solution into the stirring HP-β-CD aqueous solution.

      • Causality Note: Add at a strict rate of 100 µL/min. Rapid addition causes local supersaturation and shock precipitation, ruining the inclusion complex.

    • Solvent Evaporation: Stir the mixture in an open vial (or under a gentle stream of nitrogen) at 40°C for 4-6 hours to evaporate the ethanol.

    • Validation & Filtration: Once the ethanol is removed, filter the aqueous solution through a 0.22 µm PVDF syringe filter.

      • Self-Validation Step: Measure the concentration of the filtrate via HPLC-UV. If the recovery is <90% of your theoretical yield, the complexation time in Step 4 must be extended in future runs.

    Protocol B: Ternary Micellar Formulation (DMSO/Tween 80/Saline)

    Scientific Rationale: Tween 80 forms micelles that trap the lipophilic di-chloro-pyridine core[3], while DMSO acts as a penetration enhancer and initial solubilizer[6].

    • Primary Solubilization: Weigh 10 mg of 5,6-dichloro-2-methylpyridin-3-amine into a glass vial. Add 50 µL of 100% DMSO. Vortex until completely dissolved.

    • Surfactant Addition: Add 50 µL of Tween 80 to the DMSO mixture. Vortex vigorously for 2 minutes.

      • Causality Note: Intimate mixing of the drug with the surfactant before adding water is critical. This ensures the drug partitions into the micellar core rather than crashing out when the aqueous phase is introduced.

    • Aqueous Dilution: Slowly add 900 µL of 0.9% normal saline in 100 µL increments, vortexing for 10 seconds between each addition.

    • Observation: The final solution (10 mg/mL drug in 5% DMSO / 5% Tween 80 / 90% Saline) should be optically clear.

    Part 4: Formulation Decision Workflow

    Follow this logical pathway to determine the best solubilization strategy for your specific assay requirements.

    FormulationLogic Start Compound: 5,6-dichloro-2-methylpyridin-3-amine Assess Determine Assay Type Start->Assess InVitro In Vitro (Cells/Enzymes) Assess->InVitro InVivo In Vivo (Animal Models) Assess->InVivo DMSO Dissolve in 100% DMSO (Dilute to ≤1% in media) InVitro->DMSO Cosolvent Ternary System: 5% DMSO + 5% Tween 80 + 90% Saline InVivo->Cosolvent Alternate HPBCD Cyclodextrin Complex: 20% HP-β-CD in Water InVivo->HPBCD First Choice CheckPrecip Does it precipitate upon dilution? DMSO->CheckPrecip CheckPrecip->HPBCD Yes Success Proceed with Assay CheckPrecip->Success No Cosolvent->Success HPBCD->Success

    Solubilization decision workflow for 5,6-dichloro-2-methylpyridin-3-amine.

    References

    • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Brieflands[Link]

    • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility Global Pharmaceutical Sciences Review - GPSR[Link]

    • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Indian Journal of Pharmaceutical and Biological Research[Link]

    • Selective Halogenation of Pyridines Using Designed Phosphine Reagents PMC - NIH[Link]

    • CHAPTER 2: Tactics to Improve Solubility The Royal Society of Chemistry[Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Recrystallization for the Purification of 5,6-dichloro-2-methylpyridin-3-amine

    This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 5,6-dichloro-2-methylpyridin-3-amine via recrystallization. As a Senior Application Scie...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 5,6-dichloro-2-methylpyridin-3-amine via recrystallization. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to overcome common challenges and achieve high purity of your target compound.

    Frequently Asked Questions (FAQs)

    Q1: What is the first step in developing a recrystallization protocol for a new compound like 5,6-dichloro-2-methylpyridin-3-amine?

    The initial and most critical step is solvent selection. An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. Additionally, impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures to allow for their removal.[1] A systematic solvent screening process is the most effective way to identify a suitable solvent or solvent system.

    Q2: What is a mixed-solvent recrystallization and when should I use it?

    A mixed-solvent or two-solvent recrystallization is employed when no single solvent meets the ideal solubility criteria. This technique uses a pair of miscible solvents: one in which 5,6-dichloro-2-methylpyridin-3-amine is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[1][2] This method is particularly useful for compounds like some pyridine derivatives that may be highly soluble in a wide range of common solvents, making it difficult to achieve good recovery from a single solvent system.[2]

    Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

    "Oiling out" is the separation of the dissolved compound as a liquid instead of a solid crystalline phase.[3][4] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is highly impure, leading to a significant melting point depression.[5][6] To remedy this, you can try adding more of the "good" solvent, cooling the solution more slowly, or employing a different solvent system with a lower boiling point.[4]

    Q4: I am getting a very low yield after recrystallization. What are the likely causes?

    A poor yield is a common issue and can often be attributed to using an excessive amount of solvent, which leads to a significant portion of your compound remaining in the mother liquor.[4][6] Other causes can include premature crystallization during a hot filtration step or the selection of a solvent in which your compound has moderate solubility even at low temperatures. To improve your yield, you can try reducing the volume of the solvent by evaporation before cooling.[4]

    Q5: Why is the purity of my recrystallized 5,6-dichloro-2-methylpyridin-3-amine still low?

    Low purity after recrystallization can result from several factors. The cooling process may have been too rapid, leading to the trapping of impurities within the crystal lattice. Alternatively, the chosen solvent may not be effective at separating the specific impurities present in your crude material. It is also possible that the impurities have very similar solubility profiles to your target compound in the chosen solvent system. In such cases, an alternative purification technique, such as column chromatography, may be necessary. For aromatic amines, it's also worth considering an acid-base extraction to remove non-basic impurities.[7]

    Troubleshooting Guide

    Issue: Difficulty in Finding a Suitable Single Solvent

    Q: I have tested several solvents, and 5,6-dichloro-2-methylpyridin-3-amine is either too soluble in all of them, even when cold, or almost completely insoluble, even when hot. What should I do?

    A: This is a classic scenario that calls for a mixed-solvent recrystallization. The principle here is to find a "good" solvent that readily dissolves your compound and a miscible "poor" solvent in which your compound is insoluble.

    Experimental Protocol for Mixed-Solvent System Selection:

    • Dissolution: In a small test tube, dissolve a small amount of your crude 5,6-dichloro-2-methylpyridin-3-amine in a minimal amount of the "good" solvent at room temperature.

    • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise until you observe persistent turbidity (cloudiness). This indicates that the solution is saturated.

    • Heating: Gently heat the turbid solution until it becomes clear again.

    • Cooling: Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

    • Observation: Observe if well-formed crystals appear. If so, this solvent pair is a promising candidate for scaling up.

    Common Miscible Solvent Pairs:

    "Good" Solvent "Poor" Solvent (Anti-Solvent)
    Ethanol Water
    Acetone Water
    Ethyl Acetate Hexane or Heptane
    Toluene Hexane or Heptane

    | Dichloromethane | Hexane or Heptane |

    Issue: The Compound "Oils Out" Upon Cooling

    Q: I have dissolved my compound in a hot solvent, but upon cooling, it forms an oil instead of crystals. How can I promote crystallization?

    A: "Oiling out" can be a frustrating problem, but it is often solvable. Here is a decision-making workflow to address this issue:

    Caption: Decision-making workflow for troubleshooting "oiling out".

    Issue: No Crystal Formation After Cooling

    Q: My solution has cooled completely, even in an ice bath, but no crystals have formed. What can I do to induce crystallization?

    A: This is a common indication of a supersaturated solution or the use of too much solvent.

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[2]

      • Seeding: If you have a small amount of pure 5,6-dichloro-2-methylpyridin-3-amine, add a single, tiny crystal to the cold solution. This "seed" crystal can act as a template for further crystallization.[2]

    • Increase Concentration:

      • If nucleation techniques fail, it is highly likely that too much solvent was used.[2][4] Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow the solution to cool again.

    Issue: Colored Impurities Persist in the Final Product

    Q: My recrystallized crystals are still colored, even after multiple recrystallizations. How can I remove these colored impurities?

    A: Colored impurities are often large, polar molecules that can be effectively removed by treatment with activated carbon.

    Protocol for Decolorization with Activated Carbon:

    • Dissolve your crude 5,6-dichloro-2-methylpyridin-3-amine in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated carbon (a small spatula tip is usually sufficient). Caution: Adding carbon to a boiling solution can cause it to boil over violently.

    • Gently swirl the hot solution for a few minutes.

    • Perform a hot gravity filtration to remove the activated carbon. This is a critical step to separate the carbon, which has now adsorbed the colored impurities.

    • Allow the hot, clear filtrate to cool slowly to induce crystallization.

    Understanding Polymorphism

    For professionals in drug development, it is crucial to be aware of polymorphism, which is the ability of a compound to exist in more than one crystalline form.[8][9] Different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including solubility, melting point, and stability.[10][11] These differences can significantly impact the bioavailability and manufacturability of a drug product.[9][10]

    It is good practice to characterize the solid form of your purified 5,6-dichloro-2-methylpyridin-3-amine using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA) to determine if different crystallization conditions lead to different polymorphic forms.[10]

    References

    • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

    • Polymorphism: Phase Change in Pharmaceutical Compounds - PreScouter. Available at: [Link]

    • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Available at: [Link]

    • Pharmaceutical Polymorphism Screening & Selection - Charles River Laboratories. Available at: [Link]

    • Polymorphism in Pharmaceutical Products. Available at: [Link]

    • Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. Available at: [Link]

    • Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]

    • Recrystallization-1.pdf. Available at: [Link]

    • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

    • Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]

    • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

    • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

    • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at: [Link]

    • recrystallization, filtration and melting point. Available at: [Link]

    • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]

    • US4256894A - Preparation of chlorinated pyridines - Google Patents.
    • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: [Link]

    • How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

    • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ACS Publications. Available at: [Link]

    • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. Available at: [Link]

    • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
    • 5,6-dichloro-2-methylpyridin-3-amine — Chemical Substance Information - NextSDS. Available at: [Link]

    • 5,6-dichloro-2-methylpyridin-3-amine (C6H6Cl2N2) - PubChemLite. Available at: [Link]

    • 3,5-Dichloro-6-methylpyridin-2-amine - PMC. Available at: [Link]

    • EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents.
    • 2-Chloropyridine - Wikipedia. Available at: [Link]

    • A preparation of 2-chloropyridine / - ResearchGate. Available at: [Link]

    • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. Available at: [Link]

    • 2,6-dichloro-5-methylpyridin-3-amine | 58596-89-7 - Molport. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Preventing Oxidation of 5,6-Dichloro-2-methylpyridin-3-amine During Long-Term Storage

    Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound Focus: 5,6-dichloro-2-methylpyridin-3-amine (CAS: 2230279-22-6) As a critical intermediate in the synthesis of complex therape...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound Focus: 5,6-dichloro-2-methylpyridin-3-amine (CAS: 2230279-22-6)

    As a critical intermediate in the synthesis of complex therapeutics—such as AMPK activators and kinase inhibitors[1]—maintaining the chemical integrity of 5,6-dichloro-2-methylpyridin-3-amine is paramount. Like many electron-rich aromatic amines, it is highly susceptible to oxidative degradation during laboratory storage. This guide provides field-proven, mechanistically grounded strategies to maintain >99% purity over multi-year timelines.

    Part 1: Mechanisms & Causality (Knowledge Base FAQs)

    Q1: Why is 5,6-dichloro-2-methylpyridin-3-amine highly susceptible to oxidation despite the presence of electron-withdrawing chlorine atoms? A1: While the 5,6-dichloro substituents exert an inductive electron-withdrawing effect, the amino group at the 3-position and the methyl group at the 2-position strongly donate electron density back into the pyridine ring. The lone pair of electrons on the exocyclic nitrogen remains highly reactive toward atmospheric oxygen. This leads to radical-mediated auto-oxidation, forming N-oxides, nitroso compounds, and highly conjugated azo dimers, which visually manifest as a yellow or brown discoloration in the solid batch.

    Q2: What is the most effective chemical strategy to prevent this oxidation for multi-year storage? A2: Converting the free base into an ionized salt (e.g., a hydrochloride salt). Protonating the molecule ties up the nitrogen lone pairs in covalent bonds with hydrogen, drastically increasing the activation energy required for oxidation. Empirical stability studies on related aminopyridines confirm that ionized species are significantly more resistant to oxidative stress than their non-ionized molecular counterparts [2].

    Q3: Why is Argon preferred over Nitrogen for inert blanketing? A3: Argon is approximately 38% denser than ambient air, allowing it to settle directly over the solid compound and create a robust, physical protective blanket. Nitrogen is slightly lighter than air and will rapidly mix with ambient oxygen if the vial's septum or cap seal is even marginally compromised [3].

    Part 2: Visualizing the Oxidation and Prevention Logic

    OxidationLogic A 5,6-dichloro-2-methylpyridin-3-amine (Free Base) B Environmental Stress (O2, Light, Heat) A->B Exposed to Air D Acid Addition (e.g., HCl in Dioxane) A->D Chemical Derivatization C Oxidation Products (e.g., N-oxides, Azo dimers) B->C Radical/Oxidative Degradation E Ammonium Salt (Protonated Lone Pair) D->E Ties up lone pair E->B Exposed to Air F Oxidation Resisted (Stable Storage) E->F High Activation Energy Prevents Oxidation

    Logical pathway showing how salt formation protects the amine lone pair from oxidative degradation.

    Part 3: Troubleshooting Guide

    Issue: Unexplained yield drops in downstream Buchwald-Hartwig cross-couplings.

    • Root Cause: Unnoticed N-oxide formation during storage. The oxidized impurities alter the electronic properties of the ring and can aggressively poison palladium catalysts.

    • Corrective Action: Implement routine HPLC-UV purity checks before using any batch stored as a free base for >30 days. If purity has dropped below 98%, recrystallize the free base from hot ethanol/water to remove polar N-oxides before proceeding.

    Issue: The solid batch turns pale yellow despite being stored in a sealed container at 4°C.

    • Root Cause: Simultaneous oxygen ingress and light exposure. Standard clear glass vials allow UV light to penetrate, which initiates radical formation and accelerates auto-oxidation.

    • Corrective Action: Transfer the material to an amber glass vial to block UV-induced radical initiation. Purge the headspace with Argon and relocate the sample to a -20°C freezer, as sub-zero temperatures are strictly required to attenuate long-term degradation of aromatic amines [4].

    Part 4: Storage Workflow

    StorageWorkflow Start Synthesize / Receive Batch Assess HPLC-UV Purity Check Start->Assess Decision Purity > 98%? Assess->Decision Purify Recrystallization Decision->Purify No Formulate Convert to Salt Form (For >6 months storage) Decision->Formulate Yes Purify->Assess Package Amber Glass Vial + Argon Blanketing Formulate->Package Store Store at -20°C Package->Store

    Step-by-step workflow for the assessment, formulation, and long-term storage of aminopyridines.

    Part 5: Self-Validating Experimental Protocols

    Protocol A: Hydrochloride Salt Derivatization for Ultra-Long-Term Storage

    This protocol converts the oxidation-prone free base into a highly stable hydrochloride salt.

    • Dissolution: Dissolve 1.0 g of 5,6-dichloro-2-methylpyridin-3-amine (free base) in 10 mL of anhydrous diethyl ether or 1,4-dioxane under an Argon atmosphere.

    • Acidification: Cool the flask to 0°C using an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in dioxane while stirring vigorously. A white precipitate will begin to form immediately.

    • Isolation: Stir for an additional 30 minutes at 0°C. Filter the precipitate using a Schlenk frit under a stream of Argon to prevent moisture condensation.

    • Drying & Storage: Wash the filter cake with 5 mL of cold, anhydrous ether. Transfer the solid to an amber glass vial, dry under high vacuum (0.1 mbar) for 4 hours, purge with Argon, and store at -20°C.

    • System Validation (The Built-in Check): Dissolve 1 mg of the final dried powder in 1 mL of DI water. Check the pH using indicator paper; it must drop to < 4, confirming successful protonation. Subsequently, run this sample via HPLC; the purity must match the starting free base (>99%), proving the derivatization process itself did not induce degradation.

    Protocol B: HPLC-UV Purity Assessment & N-Oxide Quantification

    This protocol detects trace oxidation products before they ruin downstream reactions.

    • Sample Preparation: Prepare a 1 mg/mL solution of the stored compound in HPLC-grade Acetonitrile/Water (50:50).

    • Chromatography Conditions: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes at a flow rate of 0.4 mL/min.

    • Detection: Monitor absorbance at 254 nm. Oxidized N-oxides and nitroso compounds are significantly more polar than the parent free base and will elute earlier in the reverse-phase gradient.

    • System Validation (The Built-in Check): Create a "forced degradation standard" by exposing 1 mg of the free base to 100 µL of 3% H₂O₂ for 1 hour. Inject this standard before your actual sample. The appearance of a distinct, earlier-eluting peak in the chromatogram confirms the method's capability to successfully resolve oxidized impurities from the parent compound.

    Part 6: Quantitative Data Presentation

    The following table summarizes the causal relationship between storage conditions, chemical state, and the resulting shelf life of 5,6-dichloro-2-methylpyridin-3-amine.

    Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf LifeOxidation Risk
    Free Base (Solid)20°C (RT)Ambient AirClear Glass< 2 weeksHigh
    Free Base (Solid)4°CAmbient AirAmber Glass1-3 monthsModerate
    Free Base (Solid)-20°CArgon PurgeAmber Glass12-24 monthsLow
    HCl Salt (Solid)20°C (RT)Ambient AirAmber Glass> 12 monthsVery Low
    HCl Salt (Solid)-20°CArgon PurgeAmber Glass> 5 yearsNegligible

    Part 7: References

    • PubMed (NIH) - Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Available at:[Link]

    • MDPI - Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at:[Link]

    • Google Patents - WO2024209363A1 - Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators. Available at:

    Sources

    Optimization

    reducing unwanted byproducts during 5,6-dichloro-2-methylpyridin-3-amine chlorination

    This technical guide is designed for researchers, scientists, and drug development professionals engaged in the chlorination of 5,6-dichloro-2-methylpyridin-3-amine. Our goal is to provide in-depth troubleshooting advice...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical guide is designed for researchers, scientists, and drug development professionals engaged in the chlorination of 5,6-dichloro-2-methylpyridin-3-amine. Our goal is to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and minimize the formation of unwanted byproducts. We will delve into the mechanistic principles that govern this reaction to empower you with the knowledge to optimize your experimental outcomes.

    Troubleshooting Guide: Navigating Common Experimental Challenges

    This section addresses specific issues you may encounter during the chlorination of 5,6-dichloro-2-methylpyridin-3-amine. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

    Problem 1: My reaction is producing a significant amount of over-chlorinated byproducts, such as tetrachloro- and other polychlorinated pyridines.

    Underlying Cause: Over-chlorination is a common side reaction in the electrophilic chlorination of activated pyridine rings. The amino group in 5,6-dichloro-2-methylpyridin-3-amine is a strong activating group, making the pyridine ring susceptible to further chlorination.

    Solutions:

    • Control of Reaction Acidity: The reactivity of the pyridine ring can be modulated by adjusting the acidity of the reaction medium. In a strongly acidic medium, the pyridine nitrogen and the exocyclic amino group can be protonated. This protonation deactivates the ring towards further electrophilic attack, thus minimizing over-chlorination.[1]

      • Protocol: Consider conducting the chlorination in a strongly acidic medium like concentrated sulfuric acid. The Hammett acidity function (H₀) of the medium should ideally be less than -3.5 to ensure efficient protonation.[1]

    • Choice of Chlorinating Agent: The choice of chlorinating agent can significantly impact the selectivity of the reaction.

      • Milder Agents: Instead of aggressive chlorinating agents like chlorine gas, consider using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), which can offer better control over the reaction.

      • Radical Chlorination: An alternative approach involves a radical-based chlorination. For instance, using a combination of Selectfluor and LiCl can promote a regioselective chlorination via a radical mechanism, which may offer a different selectivity profile compared to electrophilic chlorination.[2][3][4]

    • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of a large excess of the chlorinating agent will inevitably lead to over-chlorination. Start with a 1:1 molar ratio of the substrate to the chlorinating agent and optimize from there.

    • Temperature Management: Lowering the reaction temperature can help to improve selectivity by reducing the rate of the competing over-chlorination reactions.

    Problem 2: The desired chlorinated product is contaminated with hydrolyzed starting material (hydroxypyrimidine).

    Underlying Cause: This issue typically arises from the presence of water in the reaction mixture, either as a contaminant in the reagents or solvents, or introduced during the workup procedure. The chlorinated pyridine product can be susceptible to nucleophilic substitution by water, especially under certain pH conditions.

    Solutions:

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

    • Careful Workup: During the workup, if an aqueous quench is necessary, perform it at a low temperature and quickly proceed to the extraction step to minimize the contact time of the product with water.

    • pH Control During Workup: The pH of the aqueous phase during workup can influence the rate of hydrolysis. Adjust the pH to a range where the product is most stable.

    Problem 3: My reaction is sluggish or incomplete, with a significant amount of starting material remaining.

    Underlying Cause: Incomplete conversion can be due to several factors, including insufficient reactivity of the chlorinating agent, deactivation of the substrate, or catalyst deactivation.

    Solutions:

    • Increase Reaction Temperature or Time: Cautiously increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to avoid over-chlorination.

    • Catalyst Use: The use of a catalyst can enhance the reaction rate. For certain chlorination reactions, Lewis acid catalysts can be employed. Palladium-catalyzed C-H chlorination is also a modern approach for selective chlorination.[5][6]

    • Choice of a More Reactive Chlorinating Agent: If using a mild chlorinating agent, switching to a more reactive one might be necessary. However, this should be done with caution to avoid compromising selectivity.

    Frequently Asked Questions (FAQs)

    This section provides answers to common questions regarding the chlorination of 5,6-dichloro-2-methylpyridin-3-amine.

    Q1: What are the most likely positions for further chlorination on the 5,6-dichloro-2-methylpyridin-3-amine ring?

    The position of further chlorination is directed by the existing substituents. The amino group at the 3-position is a strong ortho-, para-director. However, the existing chloro and methyl groups will also influence the regioselectivity. The most likely position for further electrophilic chlorination would be the C4 position, as it is ortho to the activating amino group and not sterically hindered by the methyl group.

    Q2: How can I effectively monitor the progress of my chlorination reaction?

    Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting material, the desired product, and the major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

    Q3: What are the safety precautions I should take when performing this chlorination reaction?

    Chlorination reactions can be hazardous.[7]

    • Handling of Reagents: Chlorinating agents are often corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Exothermic Reactions: Chlorination reactions can be exothermic. Use an ice bath to control the temperature, especially during the addition of the chlorinating agent.

    • Byproduct Hazards: Be aware of the potential for the formation of hazardous byproducts. For example, reactions involving amines and chlorine can potentially form unstable N-chloroamines.[7]

    Experimental Protocols

    Protocol 1: General Procedure for Electrophilic Chlorination using N-Chlorosuccinimide (NCS)

    • To a stirred solution of 5,6-dichloro-2-methylpyridin-3-amine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere, add N-chlorosuccinimide (1.0-1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Data Presentation

    Table 1: Effect of Solvent on a Hypothetical Chlorination Reaction

    SolventDielectric ConstantProduct Yield (%)Byproduct A (%)Byproduct B (%)
    Dichloromethane9.175155
    Acetonitrile37.580105
    Tetrahydrofuran7.5652010
    N,N-Dimethylformamide36.78555

    Note: This table is illustrative and the actual results may vary depending on the specific reaction conditions.

    Visualizations

    Diagram 1: Troubleshooting Workflow for Unwanted Byproduct Formation

    TroubleshootingWorkflow start High Level of Unwanted Byproducts Observed issue1 Over-chlorination start->issue1 issue2 Hydrolysis start->issue2 issue3 Other Byproducts start->issue3 solution1a Decrease Temperature issue1->solution1a solution1b Use Milder Chlorinating Agent (e.g., NCS) issue1->solution1b solution1c Control Stoichiometry (1:1 ratio) issue1->solution1c solution1d Increase Acidity (e.g., H2SO4) issue1->solution1d solution2a Use Anhydrous Solvents/Reagents issue2->solution2a solution2b Inert Atmosphere (N2/Ar) issue2->solution2b solution2c Optimize Workup pH & Time issue2->solution2c solution3a Change Solvent issue3->solution3a solution3b Investigate Radical Pathway issue3->solution3b

    Caption: A flowchart to guide troubleshooting efforts when encountering unwanted byproducts.

    Diagram 2: Reaction Pathway and Potential Byproducts

    ReactionPathway reactant 5,6-dichloro-2-methylpyridin-3-amine product Desired Chlorinated Product reactant->product Desired Reaction (Controlled Conditions) byproduct1 Over-chlorinated Product reactant->byproduct1 Side Reaction (Excess Cl+) byproduct2 Hydrolyzed Product product->byproduct2 Side Reaction (H2O)

    Caption: A simplified diagram illustrating the desired reaction pathway and potential side reactions.

    References

    Sources

    Reference Data & Comparative Studies

    Validation

    comparing reactivity of 5,6-dichloro-2-methylpyridin-3-amine vs 5-chloro-2-methylpyridin-3-amine

    An In-Depth Comparative Guide to the Reactivity of 5,6-dichloro-2-methylpyridin-3-amine and 5-chloro-2-methylpyridin-3-amine Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the la...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to the Reactivity of 5,6-dichloro-2-methylpyridin-3-amine and 5-chloro-2-methylpyridin-3-amine

    Authored for Researchers, Scientists, and Drug Development Professionals

    Introduction

    In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds for developing novel therapeutics and functional molecules. The precise control over their functionalization is paramount for efficient synthesis and the exploration of chemical space. This guide provides a detailed comparative analysis of two closely related, yet distinct, building blocks: 5,6-dichloro-2-methylpyridin-3-amine and 5-chloro-2-methylpyridin-3-amine .

    Understanding the nuanced differences in their reactivity—governed by electronic and steric effects—is critical for rational synthesis design, reaction optimization, and achieving desired regiochemical outcomes. We will delve into the theoretical underpinnings of their reactivity and provide practical, experimentally-grounded comparisons across three major classes of chemical transformations vital to drug development: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Diazotization-based reactions.

    Structural and Electronic Properties: A Tale of Two Chlorines

    The primary difference between the two molecules is the presence of an additional chlorine atom at the 6-position of the pyridine ring in 5,6-dichloro-2-methylpyridin-3-amine. This seemingly minor change has profound implications for the electronic landscape of the molecule.

    The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[1]

    • 5-chloro-2-methylpyridin-3-amine : The single chlorine atom at the 5-position (meta to the nitrogen) exerts a moderate electron-withdrawing inductive effect. The amino group at the 3-position is a strong electron-donating group.

    • 5,6-dichloro-2-methylpyridin-3-amine : This molecule features two chlorine atoms. The chlorine at C-5 has a similar influence as in the mono-chloro analogue. However, the chlorine at C-6 is positioned ortho to the ring nitrogen. This C-6 chlorine significantly enhances the electron-deficient nature of this position, making it a highly activated site for nucleophilic attack.[1] The cumulative inductive effect of two chlorine atoms makes the entire ring system more electron-poor compared to its mono-chloro counterpart.

    Figure 1: Chemical structures of the two pyridine derivatives under comparison.

    Comparative Reactivity Analysis

    The electronic differences outlined above directly translate into distinct reactivity profiles. The following diagram illustrates the logical flow for predicting the relative reactivity in key synthetic transformations.

    Reactivity_Comparison_Logic sub_di 5,6-dichloro-2-methylpyridin-3-amine reaction_snar Nucleophilic Aromatic Substitution (SNAr) sub_di->reaction_snar reaction_coupling Pd-Catalyzed Cross-Coupling sub_di->reaction_coupling reaction_amino Reactions at Amino Group factor_amino Key Factor: Overall ring electronics influence diazonium stability sub_di->factor_amino sub_mono 5-chloro-2-methylpyridin-3-amine sub_mono->reaction_snar sub_mono->reaction_coupling sub_mono->factor_amino factor_snar_di Key Factor: Cl at C6 is ortho to N Highly activated position reaction_snar->factor_snar_di factor_snar_mono Key Factor: Cl at C5 is meta to N Less activated position reaction_snar->factor_snar_mono factor_coupling_di Key Factors: - C6-Cl is electron-deficient - Potential steric hindrance from C5-Cl reaction_coupling->factor_coupling_di factor_coupling_mono Key Factor: - C5-Cl is less electron-deficient reaction_coupling->factor_coupling_mono outcome_snar_di Prediction: HIGHLY REACTIVE at C6 position factor_snar_di->outcome_snar_di outcome_snar_mono Prediction: LOW REACTIVITY factor_snar_mono->outcome_snar_mono outcome_coupling_di Prediction: REACTIVE at C6 (Selective coupling possible) factor_coupling_di->outcome_coupling_di outcome_coupling_mono Prediction: MODERATELY REACTIVE (Requires robust catalyst) factor_coupling_mono->outcome_coupling_mono outcome_amino Prediction: Similar reactivity, but dichloro diazonium may be less stable factor_amino->outcome_amino

    Figure 2: Logical flow comparing the predicted reactivity of the two isomers.

    Nucleophilic Aromatic Substitution (SNAr)

    SNAr reactions are a cornerstone of pyridine chemistry, relying on the attack of a nucleophile on an electron-poor carbon atom bearing a suitable leaving group. The reaction proceeds through a negatively charged Meisenheimer intermediate, and its stability is key to the reaction rate.[1][2]

    • 5,6-dichloro-2-methylpyridin-3-amine : This compound is primed for SNAr. The chlorine atom at the C-6 position is highly activated due to its ortho relationship to the electron-withdrawing ring nitrogen. This proximity allows for effective resonance stabilization of the Meisenheimer intermediate.[1] Consequently, nucleophiles will preferentially attack the C-6 position, leading to regioselective substitution of the C6-Cl. The C5-Cl is significantly less reactive towards SNAr.

    • 5-chloro-2-methylpyridin-3-amine : The chlorine atom is at the C-5 position, which is meta to the ring nitrogen. This position does not benefit from the same degree of resonance stabilization for the intermediate.[1] Therefore, this compound is substantially less reactive in SNAr reactions and will require much harsher conditions (higher temperatures, stronger nucleophiles) for substitution to occur.[3]

    Experimental Insight: For a selective SNAr reaction, 5,6-dichloro-2-methylpyridin-3-amine is the superior substrate, allowing for the introduction of nucleophiles (e.g., alkoxides, amines) at the 6-position while retaining the chlorine at the 5-position for subsequent transformations.

    Palladium-Catalyzed Cross-Coupling Reactions

    Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) amination are indispensable tools in modern synthesis.[4][5][6] Their efficiency with chloropyridines is highly dependent on the catalyst system and the electronic nature of the C-Cl bond, as the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[7]

    • 5,6-dichloro-2-methylpyridin-3-amine : This substrate offers opportunities for selective cross-coupling. The C6-Cl bond is generally more activated towards oxidative addition than the C5-Cl bond due to its proximity to the ring nitrogen.[7] This differential reactivity can be exploited to perform a single, regioselective coupling at C-6 under carefully controlled conditions. A more active catalyst system or higher temperatures would likely be required to engage the C5-Cl bond in a subsequent coupling reaction.[8]

    • 5-chloro-2-methylpyridin-3-amine : The C5-Cl bond is less electronically activated than a C2- or C6-Cl bond.[7] While coupling is certainly achievable, it typically requires more robust and specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), and potentially higher reaction temperatures to facilitate the challenging oxidative addition step.[7][9]

    Experimental Insight: When the goal is to introduce an aryl or amino group via cross-coupling, 5,6-dichloro-2-methylpyridin-3-amine offers a more reactive handle at the C-6 position. This allows for potentially milder reaction conditions compared to the mono-chloro analogue.

    Reactions of the Amino Group: Diazotization and Sandmeyer Reaction

    The primary amino group at C-3 can be converted into a diazonium salt, which is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in the Sandmeyer or related reactions.[10][11]

    • Reactivity Comparison : The fundamental mechanism of diazotization should be accessible to both substrates. However, the stability and subsequent reactivity of the resulting diazonium salt can be influenced by the ring's electronic properties. The increased electron-withdrawing nature of the dichlorinated ring may slightly destabilize the diazonium cation, potentially leading to faster decomposition or side reactions. For both compounds, the reaction must be performed at low temperatures (typically 0–5 °C) to prevent the undesired formation of the corresponding pyridinol by reaction with water.[12]

    Experimental Insight: Both molecules are viable substrates for Sandmeyer-type reactions. The choice between them would likely depend on the desired final substitution pattern of the pyridine ring. If the goal is to replace the amino group while retaining chlorine atoms for later functionalization, both are suitable starting points, with the dichlorinated version offering two potential sites for subsequent chemistry.

    Data Summary and Experimental Protocols

    The following table summarizes the comparative reactivity discussed above.

    Reaction Type5,6-dichloro-2-methylpyridin-3-amine5-chloro-2-methylpyridin-3-amineKey Influencing Factors
    SNAr High (at C-6)Low (at C-5)Position relative to ring nitrogen (ortho vs. meta)[1]
    Suzuki Coupling High (at C-6), Moderate (at C-5)Moderate (at C-5)Electronic activation of C-Cl bond[7]
    Buchwald-Hartwig High (at C-6), Moderate (at C-5)Moderate (at C-5)C-Cl bond reactivity, catalyst choice[7][13]
    Sandmeyer Reaction Viable Viable Diazonium salt formation and stability[10][12]
    Exemplar Protocol: Suzuki-Miyaura Cross-Coupling

    This protocol provides a robust, self-validating starting point for comparing the reactivity of the two substrates in a Suzuki-Miyaura coupling reaction. The progress can be monitored by TLC or LC-MS to directly assess the relative conversion rates.

    Experimental_Workflow start Start prep 1. Reagent Prep & Inerting - Add pyridine substrate (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and Pd catalyst/ligand to a Schlenk tube. - Purge with Argon/N2 for 15 min. start->prep solvent 2. Solvent Addition - Add degassed solvent (e.g., Toluene/H2O or 1,4-Dioxane/H2O). prep->solvent reaction 3. Reaction - Heat mixture to 80-110 °C with stirring. - Monitor by TLC or LC-MS for consumption of starting material. solvent->reaction workup 4. Workup - Cool to room temperature. - Dilute with organic solvent (e.g., EtOAc). - Wash with water and brine. reaction->workup purify 5. Purification - Dry organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify end End Product purify->end

    Figure 3: A generalized experimental workflow for a comparative Suzuki coupling reaction.

    Step-by-Step Methodology:

    • Inert Atmosphere Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the chloropyridine substrate (1.0 mmol), the desired arylboronic acid (1.2 mmol), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., SPhos or XPhos, 4-10 mol%).

    • Degassing: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Solvent Addition: Add a degassed solvent system, such as toluene (3 mL) and water (0.3 mL), via syringe.[4]

    • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Monitoring: To compare reactivity, small aliquots can be carefully taken at time intervals (e.g., 2h, 6h, 12h), quenched, and analyzed by LC-MS to determine the percentage conversion of each starting material.

    • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

    Conclusion and Strategic Recommendations

    The choice between 5,6-dichloro-2-methylpyridin-3-amine and 5-chloro-2-methylpyridin-3-amine is not arbitrary; it is a strategic decision that should be guided by the intended synthetic route.

    • For regioselective SNAr or cross-coupling at the 6-position , 5,6-dichloro-2-methylpyridin-3-amine is the clear substrate of choice. Its C6-Cl bond is electronically activated, allowing for milder reaction conditions and predictable outcomes, while preserving the C5-Cl for potential downstream functionalization.

    • When the synthetic target requires functionalization only at the 5-position , 5-chloro-2-methylpyridin-3-amine is a suitable precursor, though it will likely demand more forceful reaction conditions and a carefully optimized catalyst system for cross-coupling reactions.

    By understanding the fundamental principles of pyridine reactivity and leveraging the electronic differences imparted by the substitution pattern, researchers can make more informed decisions, accelerating the discovery and development of novel chemical entities.

    References

    • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. 13

    • BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. 4

    • BenchChem. (2026). Nucleophilic aromatic substitution and Methylation reaction of 2,4-Dichloropyrimidine. 14

    • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. 7

    • Jouppi, B. et al. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Link

    • Ye, Z. et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry. Link

    • Smolecule. (2023). Buy 5-Chloro-2-methylpyridin-3-amine | 89639-36-1. Link

    • Cooper, A. K. et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. Link

    • Benassi, E. et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Link

    • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Link

    • Billingsley, K. L. et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link

    • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Link

    • Maleki, A. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Link

    • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Synthesis and Sourcing of 5-Chloro-3-methylpyridin-2-amine. Link

    • Camp, E. H. et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. PMC. Link

    • Del Bene, J. E. et al. (2001). Relating Environmental Effects and Structures, IR, and NMR Properties of Hydrogen-Bonded Complexes: ClH:Pyridine. The Journal of Physical Chemistry A. Link

    • Wikipedia. (n.d.). Sandmeyer reaction. Link

    • University of Michigan. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Link

    • Ohto, K. et al. (1996). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. Link

    • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Link

    • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Link

    • Klüner, T. et al. (2023). On pyridine chloronium cations. Chemical Science. Link

    • Wikipedia. (n.d.). Buchwald–Hartwig amination. Link

    • Siggel, L. et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. Link

    • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Link

    • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Link

    • The Organic Chemistry Tutor. (2019). Nucleophilic aromatic substitutions. YouTube. Link

    • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. 15

    • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

    • Chem-Impex. (n.d.). 3-Amino-2-chloro-5-methylpyridine. Link

    • Hameed, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Link

    • Sigma-Aldrich. (n.d.). 5-Amino-2-chloro-3-methylpyridine 97. Link

    • University of California, Irvine. (n.d.). Pyridines. Link

    • NextSDS. (n.d.). 5-chloro-N-methylpyridin-3-amine — Chemical Substance Information. Link

    • PrepChem.com. (n.d.). Synthesis of 5,6-Dichloro-2-amino-3-nitropyridine. Link

    • BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. 1

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    Comparative

    A Comprehensive Guide to HPLC Method Validation for the Quantification of 5,6-dichloro-2-methylpyridin-3-amine

    In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5,6-dichloro-2-methylpyridin-3-amine, a key heterocyclic aromatic amine intermediate.[1] This document is designed for researchers, scientists, and drug development professionals, offering both a practical, step-by-step methodology and a thorough explanation of the scientific principles underpinning each stage of the validation process, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6][7]

    The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][5] This guide will not only detail the "how" but also the "why" behind each experimental choice, ensuring a self-validating system that is robust, reliable, and ready for regulatory scrutiny.

    The Analytical Challenge: 5,6-dichloro-2-methylpyridin-3-amine

    5,6-dichloro-2-methylpyridin-3-amine is a substituted pyridine derivative.[8][9] Such compounds are common building blocks in the synthesis of various pharmaceutical agents.[10][11] Its chemical structure, featuring a basic amine group and chlorine substituents on an aromatic ring, dictates its chromatographic behavior. The accurate quantification of this intermediate is crucial for ensuring the purity, potency, and safety of the final drug product.

    Proposed HPLC Method: A Foundation of Selectivity and Efficiency

    A reversed-phase HPLC (RP-HPLC) method is proposed for the quantification of 5,6-dichloro-2-methylpyridin-3-amine. RP-HPLC is a powerful and versatile technique for the analysis of moderately polar to nonpolar compounds.[12] The choice of a C18 column is based on its wide applicability and proven performance in separating a broad range of analytes.[13][14]

    Chromatographic Conditions
    ParameterRecommended SettingRationale
    Column C18, 250 mm x 4.6 mm, 5 µmA standard length and internal diameter C18 column provides a good balance between resolution, analysis time, and solvent consumption. The 5 µm particle size offers good efficiency.
    Mobile Phase Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC providing good peak shape and elution strength. The acidic phosphate buffer helps to ensure the amine group is protonated, leading to consistent retention and symmetrical peak shapes.[15]
    Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm I.D. column, providing optimal efficiency without generating excessive backpressure.
    Detection UV at 254 nmAromatic compounds like pyridine derivatives generally exhibit strong UV absorbance.[16] 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds. A diode array detector (DAD) can be used to confirm peak purity.
    Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.
    Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
    Experimental Workflow

    The following diagram illustrates the general workflow for the HPLC analysis.

    HPLC Analysis Workflow HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard_Prep Prepare Standard Solutions Autosampler Autosampler Injection (10 µL) Standard_Prep->Autosampler Sample_Prep Prepare Sample Solutions Sample_Prep->Autosampler Column C18 Column Autosampler->Column Pump Isocratic Pumping (1.0 mL/min) Column_Oven Column Oven (30 °C) Pump->Column_Oven Column_Oven->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Quantification CDS->Integration Report Generate Report Integration->Report

    Caption: A diagram of the HPLC analysis workflow.

    A Deep Dive into Method Validation: The Pillars of Trustworthiness

    Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The validation parameters discussed below are based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[2][3][5][6][7][17][18][19]

    Interrelation of Validation Parameters

    The various validation parameters are interconnected, and a holistic approach is necessary to establish a truly robust method.

    Validation Parameters Interrelation Interrelation of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness System_Suitability System_Suitability Robustness->System_Suitability System_Suitability->Specificity System_Suitability->Linearity System_Suitability->Accuracy System_Suitability->Precision

    Caption: The logical relationship between HPLC validation parameters.

    Specificity (Selectivity)

    Why it's critical: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][18][20] A stability-indicating method must be able to separate the main analyte from its degradation products.[12][21][22][23]

    Experimental Protocol:

    • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[22][23]

    • Chromatographic Analysis: Analyze the stressed samples and compare the chromatograms with that of an unstressed standard.

    • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) to assess the peak purity of the analyte in the presence of its degradants and in the sample matrix.

    Acceptance Criteria:

    • The analyte peak should be well-resolved from any degradation products or other interferences (resolution > 2).

    • The peak purity index should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting impurities.

    Linearity

    Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[3]

    Experimental Protocol:

    • Prepare a series of at least five standard solutions of 5,6-dichloro-2-methylpyridin-3-amine at different concentrations, typically spanning 50% to 150% of the expected working concentration.[5]

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

    Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

    Hypothetical Data:

    Concentration (µg/mL)Mean Peak Area (n=3)
    50501234
    75752345
    1001003456
    1251254567
    1501505678
    0.9999
    Range

    Why it's critical: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][5]

    Experimental Protocol: The range is confirmed by the linearity, accuracy, and precision data.

    Acceptance Criteria: The method is linear, accurate, and precise over the defined range (e.g., 50 µg/mL to 150 µg/mL).

    Accuracy

    Why it's critical: Accuracy is the closeness of the test results obtained by the method to the true value.[3][18][19]

    Experimental Protocol:

    • Spiked Placebo Analysis: Prepare a placebo (a mixture of all excipients without the analyte) and spike it with known amounts of 5,6-dichloro-2-methylpyridin-3-amine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

    • The Relative Standard Deviation (RSD) for each concentration level should be ≤ 2.0%.

    Hypothetical Data:

    Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
    80%80.079.599.4
    100%100.0100.5100.5
    120%120.0119.299.3
    Mean Recovery 99.7%
    Precision

    Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][19] It is evaluated at two levels: repeatability and intermediate precision.

    Experimental Protocol:

    • Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

    Acceptance Criteria:

    • The RSD should be ≤ 2.0%.

    Experimental Protocol:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    Acceptance Criteria:

    • The RSD for the combined data from both studies should be ≤ 2.0%.

    Hypothetical Data:

    ParameterDay 1 / Analyst 1Day 2 / Analyst 2
    Mean Assay (%)99.8100.2
    SD0.50.6
    RSD (%) 0.5 0.6
    Overall RSD (%) 0.7
    Detection Limit (LOD) and Quantitation Limit (LOQ)

    Why they are critical:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

    Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.

    • Inject solutions at these concentrations to confirm the S/N ratios.

    Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1, with acceptable precision (RSD ≤ 10%) and accuracy (recovery 80-120%).

    Hypothetical Data:

    ParameterConcentration (µg/mL)S/N Ratio
    LOD 0.1~3
    LOQ 0.3~10
    Robustness

    Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][18]

    Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

      • Mobile phase pH (± 0.1 units)

    • Analyze a system suitability solution and a sample under each modified condition.

    Acceptance Criteria:

    • System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

    • The assay results should not significantly change compared to the analysis under the nominal conditions.

    System Suitability

    Why it's critical: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

    Experimental Protocol:

    • Before each analytical run, inject a system suitability standard (a solution of 5,6-dichloro-2-methylpyridin-3-amine and a closely related compound or a known impurity).

    • Evaluate the chromatographic parameters.

    Acceptance Criteria:

    ParameterAcceptance Criteria
    Tailing Factor (T) ≤ 2.0
    Theoretical Plates (N) ≥ 2000
    Resolution (Rs) ≥ 2.0 (between analyte and closest peak)
    RSD of replicate injections ≤ 2.0%

    Comparison with Alternative Analytical Techniques

    While HPLC is the gold standard for the quantification of pharmaceutical compounds, other techniques can be considered for specific applications.

    TechniqueAdvantagesDisadvantagesSuitability for 5,6-dichloro-2-methylpyridin-3-amine
    Gas Chromatography (GC) High resolution for volatile and thermally stable compounds.Requires derivatization for polar compounds; potential for thermal degradation.[15][24]Less suitable due to the polarity of the amine group and potential for on-column degradation. Derivatization would be necessary.
    Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, better resolution, and lower solvent consumption compared to HPLC.[14]Higher initial instrument cost and can be more susceptible to matrix effects.Highly suitable; would offer significant improvements in throughput and efficiency over the proposed HPLC method.
    Liquid Chromatography-Mass Spectrometry (LC-MS) High sensitivity and selectivity; provides structural information.[24][25]Higher cost and complexity; potential for matrix-induced ion suppression.Excellent for impurity profiling and identification at very low levels, but may be overly complex for routine quantification if a UV-based HPLC method provides sufficient sensitivity and selectivity.
    Capillary Electrophoresis (CE) High efficiency, low sample and reagent consumption.Lower sensitivity and reproducibility compared to HPLC for some applications.Potentially suitable, especially for chiral separations if relevant, but HPLC is generally more robust for routine quality control.

    Routine Analysis and Troubleshooting

    Once the method is validated, it can be implemented for routine analysis. Consistent performance is key, and an understanding of potential issues is crucial for efficient troubleshooting.

    Potential IssuePossible Cause(s)Suggested Solution(s)
    Peak Tailing Active sites on the column; inappropriate mobile phase pH.Use a highly end-capped column; ensure the mobile phase pH is at least 2 units below the pKa of the amine group.[15]
    Shifting Retention Times Change in mobile phase composition; column aging; temperature fluctuations.Prepare fresh mobile phase; use a guard column; ensure the column oven is functioning correctly.
    Poor Resolution Loss of column efficiency; inappropriate mobile phase.Replace the column; optimize the mobile phase composition.
    Ghost Peaks Contamination in the mobile phase, injector, or sample.Use high-purity solvents; flush the system; filter all samples.

    Conclusion

    This guide has provided a comprehensive framework for the development and validation of a stability-indicating HPLC method for the quantification of 5,6-dichloro-2-methylpyridin-3-amine. By adhering to the principles of scientific integrity and regulatory guidelines, the described methodology ensures the generation of reliable and defensible analytical data. The emphasis on understanding the rationale behind each validation parameter empowers the analytical scientist to develop robust methods that are fit for purpose throughout the entire lifecycle of a pharmaceutical product.[19]

    References

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

    • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. [Link]

    • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link]

    • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

    • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

    • European Medicines Agency. (2011). Guideline Bioanalytical method validation. EMA. [Link]

    • HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

    • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

    • SCIEX. (2022). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. SCIEX. [Link]

    • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

    • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

    • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

    • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

    • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

    • NextSDS. 5,6-dichloro-2-methylpyridin-3-amine — Chemical Substance Information. NextSDS. [Link]

    • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

    • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

    • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link]

    • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

    • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

    • SIELC Technologies. Pyridine. SIELC Technologies. [Link]

    • ACS Publications. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

    • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

    • LCGC International. (2026). Developing a Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

    • IRJPMS. Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

    • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

    • PubChemLite. 5,6-dichloro-2-methylpyridin-3-amine (C6H6Cl2N2). PubChemLite. [Link]

    • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. IJPR. [Link]

    • Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

    • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

    • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

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    Validation

    mass spectrometry fragmentation pattern analysis of 5,6-dichloro-2-methylpyridin-3-amine

    An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern Analysis of 5,6-dichloro-2-methylpyridin-3-amine Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the predicted...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern Analysis of 5,6-dichloro-2-methylpyridin-3-amine

    Authored by: A Senior Application Scientist

    This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 5,6-dichloro-2-methylpyridin-3-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of fragmentation for this specific molecule under various ionization conditions. By comparing hard and soft ionization techniques, we provide a predictive framework for the structural elucidation of this and similar halogenated heterocyclic amines.

    Introduction: The Analytical Challenge of Halogenated Heterocycles

    5,6-dichloro-2-methylpyridin-3-amine (C₆H₆Cl₂N₂) is a substituted pyridine derivative.[1] Molecules of this class are significant in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the halogen and amine substituents on the pyridine ring. Accurate structural characterization is paramount for quality control, metabolite identification, and understanding structure-activity relationships.

    Mass spectrometry (MS) is an essential tool for this purpose, offering high sensitivity and detailed structural information from minimal sample amounts.[2] However, the presence of multiple functional groups—a pyridine ring, two chlorine atoms, a methyl group, and an amino group—leads to complex fragmentation patterns that require careful interpretation. This guide compares the predicted outcomes of Electron Ionization (EI), a hard ionization technique, and Electrospray Ionization (ESI), a soft ionization method, to provide a robust analytical strategy.

    Predicted Molecular Ion Characteristics

    The most immediate identifiers in the mass spectrum of 5,6-dichloro-2-methylpyridin-3-amine are its molecular weight and its distinctive isotopic signature arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2] For a molecule containing two chlorine atoms, the resulting isotopic pattern for the molecular ion (M) and its fragments will be highly characteristic, showing M, M+2, and M+4 peaks.

    PropertyValueSource
    Molecular Formula C₆H₆Cl₂N₂[1]
    Monoisotopic Mass 175.9908 Da[1]
    Predicted Isotopic Pattern m/z Relative Abundance
    M (¹²C₆¹H₆³⁵Cl₂¹⁴N₂) = 175.99~100%
    M+1~6.7%
    M+2 (¹²C₆¹H₆³⁵Cl¹³⁷Cl¹⁴N₂) = 177.99~65%
    M+3~4.4%
    M+4 (¹²C₆¹H₆³⁷Cl₂¹⁴N₂) = 179.99~10.5%

    Table 1: Predicted molecular ion characteristics and isotopic distribution for 5,6-dichloro-2-methylpyridin-3-amine.

    Comparative Fragmentation Analysis: Hard vs. Soft Ionization

    The fragmentation pathway is critically dependent on the energy imparted to the molecule during ionization.[2] We will compare the extensive fragmentation expected from high-energy Electron Ionization (EI) with the more controlled fragmentation of the protonated molecule from Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

    Electron Ionization (EI-MS): A High-Energy Approach

    In EI-MS, high-energy electrons (~70 eV) bombard the molecule, causing the ejection of an electron to form an unstable molecular radical cation (M⁺•) that undergoes extensive fragmentation.[2] The fragmentation is driven by the formation of stable neutral molecules and charged fragments. For aromatic and heterocyclic systems, the stable ring structure often leads to strong molecular ion peaks.[3]

    Predicted Key Fragmentation Pathways (EI-MS):

    • Loss of a Chlorine Radical (•Cl): Cleavage of a C-Cl bond is a common pathway for halogenated compounds.[2] This would result in a fragment ion at m/z 141. The remaining chlorine atom would still produce a characteristic M and M+2 pattern for this fragment.

    • Loss of a Methyl Radical (•CH₃): Alpha-cleavage next to the pyridine ring can lead to the loss of the methyl group, forming a stable pyridinium-type cation at m/z 161.

    • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine rings involves the expulsion of HCN (27 Da) following ring cleavage.[4][5] This could occur from the [M-Cl]⁺ or [M-CH₃]⁺ fragments.

    • Loss of an Amino Radical (•NH₂): While less common than alpha-cleavage, the loss of the amino group could occur, though this fragment may be less abundant.

    EI_Fragmentation_Pathway M M+• m/z 176/178/180 F1 [M-Cl]+• m/z 141/143 M->F1 - •Cl F2 [M-CH3]+ m/z 161/163/165 M->F2 - •CH3 F3 [M-Cl-HCN]+ m/z 114/116 F1->F3 - HCN

    Caption: Predicted EI fragmentation of 5,6-dichloro-2-methylpyridin-3-amine.

    Electrospray Ionization (ESI-MS/MS): A Controlled Approach

    ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[6][7] Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). Fragmentation of these even-electron ions often proceeds through different, more predictable pathways than the radical-driven reactions in EI.[8] Protonation is likely to occur on the more basic pyridine nitrogen or the exocyclic amine.[5][9]

    Predicted Key Fragmentation Pathways (ESI-MS/MS):

    • Loss of Ammonia (NH₃): If protonation occurs on the amino group, a common loss for primary amines is the neutral ammonia molecule, leading to a fragment at m/z 160.

    • Loss of Hydrogen Chloride (HCl): The loss of a neutral HCl molecule is a plausible pathway for the protonated species, resulting in a fragment at m/z 141.

    • Sequential Losses: The primary fragment ions can undergo further fragmentation. For example, the [M+H-HCl]⁺ ion could subsequently lose a second HCl molecule or a methyl radical.

    ESI_Fragmentation_Pathway MH [M+H]+ m/z 177/179/181 F1_ESI [M+H-NH3]+ m/z 160/162/164 MH->F1_ESI - NH3 F2_ESI [M+H-HCl]+ m/z 141/143 MH->F2_ESI - HCl F3_ESI [M+H-2HCl]+ m/z 105 F2_ESI->F3_ESI - HCl

    Caption: Predicted ESI-MS/MS fragmentation of 5,6-dichloro-2-methylpyridin-3-amine.

    Summary of Predicted Fragment Ions

    The following table summarizes the key predicted fragment ions for 5,6-dichloro-2-methylpyridin-3-amine under both EI and ESI conditions. The m/z values correspond to the ion containing only the ³⁵Cl isotope where applicable.

    Ionization ModePredicted m/zProposed Lost Neutral/RadicalProposed Ion Structure
    EI-MS 161•CH₃Dichloro-aminopyridinium ion
    141•ClChloro-methyl-aminopyridine radical cation
    114•Cl, HCNChloro-methyl-pyrrolium type ion
    ESI-MS/MS 160NH₃Dichloromethylpyridine cation
    141HClChloro-methyl-aminopyridine cation
    1052HClMethyl-aminopyridine cation

    Table 2: Comparison of major predicted fragment ions.

    Experimental Protocols

    To validate these predictions, standardized analytical protocols are necessary. The following provides step-by-step methodologies for both GC-EI-MS and LC-ESI-MS/MS.

    Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

    This method is suitable for volatile and thermally stable compounds like the target analyte.

    GC_EI_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample 1. Sample Preparation (Dissolve in Methanol/DCM) Injection 2. Injection (1 µL, Splitless, 250°C) Sample->Injection Separation 3. GC Separation (e.g., DB-5ms column, Temp. Gradient) Injection->Separation Ionization 4. Ionization (Electron Ionization, 70 eV) Separation->Ionization Analysis 5. Mass Analysis (Quadrupole, Scan m/z 50-300) Ionization->Analysis Detection 6. Detection & Spectrum Generation Analysis->Detection

    Caption: Workflow for GC-EI-MS analysis.

    Methodology:

    • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent like methanol or dichloromethane (DCM).

    • GC-MS Conditions:

      • Injection: 1 µL, splitless injection.[2]

      • Injector Temperature: 250 °C.

      • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.[10]

      • Source Temperature: 230 °C.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-400.

    Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

    This method is ideal for less volatile compounds and provides controlled fragmentation for structural confirmation.

    Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Dilute further to a final concentration of ~1 µg/mL.

    • LC Conditions:

      • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • MS/MS Conditions:

      • Ion Source: Electrospray Ionization (ESI), positive mode.[6]

      • Capillary Voltage: 3.5 kV.

      • Gas Temperature: 325 °C.

      • Analysis Mode:

        • Full Scan: Acquire a full scan from m/z 100-400 to identify the [M+H]⁺ precursor ion (predicted at m/z 177).

        • Product Ion Scan (MS/MS): Select the precursor ion (m/z 177) for fragmentation using Collision-Induced Dissociation (CID) with nitrogen as the collision gas. Vary collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.

    Conclusion and Future Outlook

    This guide presents a predictive comparison of the mass spectrometric fragmentation patterns of 5,6-dichloro-2-methylpyridin-3-amine under EI and ESI conditions. The analysis highlights how EI's high-energy ionization is expected to produce a complex spectrum through radical-driven cleavages, while ESI-MS/MS offers a more controlled fragmentation of the protonated molecule. The characteristic isotopic pattern from the two chlorine atoms serves as a crucial confirmation point in both techniques. While these predictions are grounded in established fragmentation principles, experimental validation using the provided protocols is essential for definitive structural elucidation. This comparative approach provides a powerful framework for scientists working on the characterization of novel halogenated heterocyclic compounds.

    References

    • Nevescanin, M., Banovic Stevic, S., Petrović, S., & Vajs, V. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]

    • PubChem. (n.d.). 5,6-dichloro-2-methylpyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

    • Glenn, D. F., & Edwards, W. B. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 34(9), 2595–2599. Available at: [Link]

    • Wikipedia. (2024). Pyridine. Available at: [Link]

    • Al-Arab, E., & Al-Zaydi, K. M. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10438–10455. Available at: [Link]

    • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028–1036. Available at: [Link]

    • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

    • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

    • NextSDS. (n.d.). 5,6-dichloro-2-methylpyridin-3-amine — Chemical Substance Information. Available at: [Link]

    • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

    • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

    • Zaretskii, Z. V. I. (1972). Some aspects of mass spectrometry of organic compounds. Journal of Chemical Education, 49(2), 103. Available at: [Link]

    • PubChem. (n.d.). 3-Amino-2,6-dichloro-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

    • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]

    • da Silva, J. K., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21193–21200. Available at: [Link]

    • All 'Bout Chemistry. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Available at: [Link]

    • Borges, W. S., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395–420. Available at: [Link]

    • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

    • Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

    • Sparkman, O. D. (2022, November 30). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

    • Sarna, L. P., & Webster, G. R. B. (1974). Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites. Biomedical Mass Spectrometry, 1(2), 156–161. Available at: [Link]

    • Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

    Sources

    Comparative

    Benchmarking Novel Kinase Inhibitor Candidates: A Comparative Guide for 5,6-dichloro-2-methylpyridin-3-amine

    Abstract The relentless pursuit of novel kinase inhibitors with improved potency and selectivity is a cornerstone of modern drug discovery, particularly in oncology. This guide provides a comprehensive framework for benc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The relentless pursuit of novel kinase inhibitors with improved potency and selectivity is a cornerstone of modern drug discovery, particularly in oncology. This guide provides a comprehensive framework for benchmarking a novel compound, 5,6-dichloro-2-methylpyridin-3-amine, against established kinase inhibitor scaffolds. While direct experimental data for this specific molecule is not yet publicly available, we present a detailed roadmap for its evaluation. This document outlines the critical experimental workflows, from initial biochemical potency assessment to rigorous cell-based characterization, and establishes a rationale for selecting appropriate comparator compounds. By following this guide, researchers can systematically evaluate the potential of 5,6-dichloro-2-methylpyridin-3-amine as a kinase inhibitor and position it within the broader landscape of targeted therapies.

    Introduction: The Rationale for Kinase Inhibitor Benchmarking

    Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[3] Off-target effects can lead to toxicity and limit the therapeutic window of a drug candidate.[4] Therefore, rigorous benchmarking of any new chemical entity against well-characterized inhibitors is not merely a comparative exercise but a crucial step in understanding its therapeutic potential and potential liabilities.[5]

    The subject of this guide, 5,6-dichloro-2-methylpyridin-3-amine, belongs to a chemical class (substituted pyridinamines) that is present in a number of known kinase inhibitors.[6] This structural alert warrants a thorough investigation of its kinase inhibitory potential. This guide will detail the necessary steps to characterize its activity and selectivity profile in comparison to standard kinase inhibitor scaffolds.

    Selection of Standard Kinase Inhibitor Scaffolds for Comparison

    To provide a meaningful benchmark, it is essential to compare 5,6-dichloro-2-methylpyridin-3-amine against inhibitors with diverse selectivity profiles and mechanisms of action. We propose the following well-established kinase inhibitors as comparators:

    • Staurosporine: A broad-spectrum inhibitor that targets a wide range of kinases. It serves as a positive control for pan-kinase inhibition and helps to establish a baseline for potency.[7]

    • Dasatinib: A multi-kinase inhibitor targeting BCR-Abl and Src family kinases, among others.[8] It represents a clinically successful example of a multi-targeted inhibitor.[9]

    • Sunitinib: Another multi-kinase inhibitor that primarily targets receptor tyrosine kinases such as VEGFR and PDGFR.[8] Its inclusion allows for a comparison against inhibitors of different kinase families.

    • Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] It will serve as a benchmark for a highly selective, targeted agent.

    These comparators provide a spectrum of activity, from promiscuous to highly selective, against which the profile of 5,6-dichloro-2-methylpyridin-3-amine can be effectively mapped.

    Experimental Workflows for Comprehensive Benchmarking

    A multi-tiered approach, encompassing both biochemical and cell-based assays, is necessary for a thorough evaluation.[11]

    Biochemical Assays: Determining Potency and Selectivity

    The initial step is to determine the direct inhibitory effect of the compound on purified kinase enzymes.

    The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency. The ADP-Glo™ Kinase Assay is a widely used, robust method for determining IC50 values.[12]

    Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination [3][7]

    • Compound Preparation: Prepare a serial dilution of 5,6-dichloro-2-methylpyridin-3-amine and the standard inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 10-fold dilutions.

    • Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., a representative panel of kinases such as Src, EGFR, VEGFR2, and Abl), its specific substrate, and ATP at a concentration near the Km for each enzyme.

    • Inhibitor Addition: Add the diluted compounds to the reaction wells. Include DMSO-only wells as a "no inhibitor" control (100% activity) and wells without enzyme as a background control (0% activity).

    • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

    • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

    • Luminescence Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Data Analysis: Normalize the data to the "no inhibitor" and background controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

    To understand the selectivity of 5,6-dichloro-2-methylpyridin-3-amine, it should be screened against a broad panel of kinases.[14] This can be performed at a single high concentration (e.g., 1 µM) to identify potential off-targets. Hits from this initial screen should then be followed up with full IC50 determinations.

    Diagram: Experimental Workflow for Kinase Inhibitor Benchmarking

    G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Compound Synthesis & Preparation of Dilutions B IC50 Determination (Primary Target Kinase) A->B C Broad Kinase Panel Screening (e.g., 200+ kinases @ 1µM) A->C E Selectivity Profile Generation B->E D IC50 Determination (Off-target 'Hits') C->D D->E F Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®) E->F Proceed with potent and selective compounds G Target Engagement Assay (e.g., NanoBRET™) E->G H Western Blot Analysis of Downstream Signaling E->H I Cellular IC50 Determination F->I

    Caption: A generalized workflow for benchmarking a novel kinase inhibitor.

    Cell-Based Assays: Assessing Activity in a Physiological Context

    While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to evaluate a compound's activity in a more physiologically relevant environment, taking into account factors like cell permeability and engagement with the target in the presence of endogenous ATP concentrations.[15][16]

    This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines that are known to be dependent on the activity of the target kinase(s).

    Experimental Protocol: Cell-Based IC50 Determination using a Luminescence Assay [13]

    • Cell Culture: Culture a relevant cancer cell line (e.g., a cell line with a known dependency on a target kinase) in the recommended medium.

    • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 5,6-dichloro-2-methylpyridin-3-amine and the standard inhibitors for 72 hours.

    • Cell Viability Measurement: Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

    • Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

    To confirm that the observed cellular effects are due to the inhibition of the intended target, it is important to perform target engagement and downstream signaling assays.

    • Target Engagement: Assays like the NanoBRET™ Target Engagement assay can be used to quantify the binding of the inhibitor to the target kinase in live cells.[11]

    • Western Blot Analysis: This technique can be used to measure the phosphorylation status of downstream substrates of the target kinase. A potent and specific inhibitor should reduce the phosphorylation of these substrates in a dose-dependent manner.

    Data Presentation and Interpretation

    All quantitative data should be summarized in clear, structured tables for easy comparison.

    Table 1: Hypothetical In Vitro Kinase Inhibition Profile

    CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
    5,6-dichloro-2-methylpyridin-3-amine [Experimental Value][Experimental Value][Experimental Value]
    Staurosporine5108
    Dasatinib125015
    Sunitinib10550
    Erlotinib2>10,000>10,000

    Table 2: Hypothetical Cell-Based Proliferation IC50 Values

    CompoundCell Line 1 IC50 (nM)Cell Line 2 IC50 (nM)
    5,6-dichloro-2-methylpyridin-3-amine [Experimental Value][Experimental Value]
    Staurosporine2035
    Dasatinib5500
    Sunitinib5080
    Erlotinib15>10,000

    Illustrative Signaling Pathway

    Understanding the context in which a kinase operates is crucial. The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for kinase inhibitors.

    Diagram: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway

    G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival AKT AKT PI3K->AKT AKT->Transcription Survival, Growth Inhibitor Kinase Inhibitor (e.g., Erlotinib) Inhibitor->RTK Inhibition

    Caption: A simplified diagram of an RTK signaling pathway.

    Conclusion

    The systematic benchmarking of novel chemical entities is a critical component of the drug discovery process. This guide provides a comprehensive, albeit prospective, framework for the evaluation of 5,6-dichloro-2-methylpyridin-3-amine. By employing the detailed biochemical and cell-based assays outlined herein and comparing the results to well-established kinase inhibitors, researchers can generate a robust data package to inform on the potency, selectivity, and cellular activity of this compound. This structured approach will enable a data-driven decision on whether to advance 5,6-dichloro-2-methylpyridin-3-amine as a viable candidate for further preclinical development.

    References

    • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
    • van den Berg, M., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC.
    • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
    • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
    • Vasta, J. D., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
    • Metz, J. T., et al. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. PMC.
    • Metz, J. T., et al. (2012, March 14). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters.
    • Gunerka, P., et al. (2020, January). Kinase assays IC50 determination. Bio-protocol.
    • Abassi, Y. A., et al. (2006, September 15). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. PubMed.
    • Wang, C., et al. (n.d.). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate.
    • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
    • Ouellette, S. B., et al. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
    • Chen, Y., et al. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
    • Benchchem. (n.d.). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
    • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
    • Benchchem. (n.d.). Independent Verification of IC50 Values: A Comparative Guide for Kinase Inhibitors.
    • Wang, C., et al. (2024, December 2). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling.
    • Meyer, J. A., et al. (n.d.). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. PMC.
    • Benchchem. (2025, October 26). Benchmarking Trk-IN-26: A Comparative Analysis Against Leading Pan-Kinase Inhibitors.
    • ThermoFisher. (n.d.). LanthaScreen Eu Kinase Binding Assay for KDR Overview.
    • Göller, A. H., et al. (2016, November 18). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. ACS Publications.
    • Roskoski, R. Jr. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.
    • Stumpfe, D., & Bajorath, J. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
    • Rosenbaum, L., et al. (2011, January 31). Modeling and Benchmark Data Set for the Inhibition of c-Jun N-terminal Kinase-3.
    • TargetMol. (n.d.). FDA-Approved Kinase Inhibitor Library.
    • Bara-Moral, A., et al. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
    • NextSDS. (n.d.). 5,6-dichloro-2-methylpyridin-3-amine — Chemical Substance Information.
    • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025, June 21). PMC.
    • EvitaChem. (n.d.). Buy 2,4-Dichloro-6-methylpyridin-3-amine (EVT-341726) | 179056-98-5.
    • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[9][15][17]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (2007, February 1). PubMed. Retrieved from

    • PubChemLite. (n.d.). 5,6-dichloro-2-methylpyridin-3-amine (C6H6Cl2N2).
    • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI.
    • Sigma-Aldrich. (n.d.). 5,6-dichloro-2-methylpyridin-3-amine | 2230279-22-6.
    • 3,5-Dichloro-6-methylpyridin-2-amine. (n.d.). PMC.
    • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.). Google Patents.
    • Improved Synthesis of the Selective Rho-Kinase Inhibitor 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine. (2009, December 11). ACS Publications - American Chemical Society.
    • 5,6-Dichloro-3-nitropyridin-2-amine. (n.d.). ChemScene.
    • 2-Amino-3,5-dichloro-6-methylpyridine. (n.d.). PubChem.
    • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.

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    Validation

    FTIR spectra comparison of 5,6-dichloro-2-methylpyridin-3-amine structural isomers

    The Analytical Challenge: Differentiating Pyridinamine Isomers in Drug Development In the synthesis of complex active pharmaceutical ingredients (APIs), distinguishing between structural isomers is a critical quality con...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Analytical Challenge: Differentiating Pyridinamine Isomers in Drug Development

    In the synthesis of complex active pharmaceutical ingredients (APIs), distinguishing between structural isomers is a critical quality control step. The molecule 5,6-dichloro-2-methylpyridin-3-amine serves as a vital synthetic intermediate in the development of pyrazole-based MALT1 inhibitors, which are targeted therapies for diffuse large B-cell lymphoma and various autoimmune disorders[1]. During its synthesis, the formation of positional isomers—such as 4,6-dichloro-2-methylpyridin-3-amine —is a common byproduct risk.

    While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive orthogonal technique for identifying nitrogen-containing heterocycles[2]. By analyzing the unique vibrational modes of the pyridine ring and its functional groups, researchers can definitively differentiate between these closely related structural isomers.

    Mechanistic Drivers of Vibrational Shifts

    The ability of FTIR to distinguish between 5,6-dichloro-2-methylpyridin-3-amine (Isomer A) and 4,6-dichloro-2-methylpyridin-3-amine (Isomer B) relies entirely on how the specific placement of the chlorine atoms perturbs the local electronic and steric environment.

    • Steric Hindrance and Hydrogen Bonding: Density functional theory (DFT) and empirical FTIR studies on related halogenated pyridinamines demonstrate that the positioning of chlorine atoms significantly alters the primary amine stretching frequencies[3]. In Isomer B, the bulky chlorine atom at position 4 sterically compresses the adjacent amino group at position 3. This proximity induces weak intramolecular hydrogen bonding (N-H···Cl), which lengthens the N-H bond and shifts its stretching frequency to lower wavenumbers. In Isomer A, the amino group is flanked by a smaller hydrogen atom at position 4, allowing for unhindered, higher-frequency vibrations.

    • Electronic Inductive Effects (-I): The highly electronegative chlorine atoms withdraw electron density from the pyridine ring. The isolated C-H bond in Isomer A is located at position 4 (para to the ring nitrogen), whereas in Isomer B, it is at position 5 (flanked by two chlorine atoms). The intense localized electron withdrawal in Isomer B stiffens the C-H bond against out-of-plane deformation, requiring higher energy (higher wavenumbers) to vibrate.

    Substituent_Effects Substituent Positional Substitution (Cl, CH3, NH2) Steric Steric Hindrance (e.g., Ortho-Cl) Substituent->Steric Electronic Electronic Effects (Inductive & Resonance) Substituent->Electronic NH_Stretch N-H Stretching Shift (3300-3500 cm⁻¹) Steric->NH_Stretch Electronic->NH_Stretch CH_Bending C-H Out-of-Plane Bending (800-900 cm⁻¹) Electronic->CH_Bending

    Logical relationship of steric and electronic effects on FTIR vibrational frequencies.

    Quantitative Spectral Comparison

    The following table summarizes the diagnostic FTIR peak assignments used to definitively identify the two structural isomers.

    Vibrational Mode5,6-dichloro Isomer (Target)4,6-dichloro Isomer (Impurity)Diagnostic Causality
    N-H Asymmetric Stretch ~3460 cm⁻¹~3430 cm⁻¹Steric crowding by C4-Cl in the 4,6-isomer induces weak intramolecular H-bonding, lowering the frequency.
    N-H Symmetric Stretch ~3350 cm⁻¹~3320 cm⁻¹Consistent with the asymmetric shift; the N-H bond vibration is restricted by adjacent halogens.
    C=N Ring Stretch ~1590 cm⁻¹~1575 cm⁻¹Altered resonance contribution due to the meta vs. para positioning of the highly electronegative Cl atoms.
    C-H Out-of-Plane Bend ~840 cm⁻¹ (C4-H)~870 cm⁻¹ (C5-H)The C5-H is flanked by two strongly electron-withdrawing Cl groups, stiffening the out-of-plane deformation.
    C-Cl Stretch ~760 cm⁻¹, ~740 cm⁻¹~775 cm⁻¹, ~745 cm⁻¹Different local symmetry and inductive environments for adjacent (5,6) vs. separated (4,6) chlorine substituents.

    Self-Validating FTIR Acquisition Methodology

    To ensure absolute scientific integrity and reproducibility, the FTIR analysis must be executed as a self-validating system. The following protocol guarantees that spectral shifts are due to structural isomerism rather than sample preparation artifacts or instrument drift.

    Step 1: System Suitability & Calibration

    • Action: Prior to sample analysis, run a standard 1.5 mil polystyrene calibration film.

    • Validation Gate: The characteristic aromatic ring stretch must resolve at exactly 1601.2 ± 1.0 cm⁻¹ . If the peak falls outside this window, the interferometer laser requires realignment. Proceeding with an uncalibrated laser will result in false peak shifts, invalidating the isomer comparison.

    Step 2: Sample Preparation (KBr Pellet)

    • Action: Grind 1.5 mg of the synthesized pyridinamine API with 150 mg of IR-grade Potassium Bromide (KBr). Crucial: The KBr must be pre-dried at 105°C for 24 hours. Press the mixture under 10 metric tons of pressure for 2 minutes to form a translucent pellet.

    • Causality: KBr is completely transparent in the mid-IR region. Thorough grinding reduces the API particle size below the wavelength of the IR radiation, preventing the "Christiansen effect" (asymmetric peak distortion caused by light scattering).

    Step 3: Background Subtraction & Environmental Control

    • Action: Acquire a background spectrum of a blank KBr pellet.

    • Validation Gate: Inspect the background spectrum at 2350 cm⁻¹ (CO₂ stretch) and 3400 cm⁻¹ (O-H stretch from atmospheric moisture). If the absorbance of these peaks exceeds 0.005 AU, purge the sample compartment with dry nitrogen for an additional 5 minutes. Failing to eliminate water vapor will obscure the critical N-H stretching region (3300-3500 cm⁻¹) required to differentiate the isomers.

    Step 4: Spectral Acquisition & Quality Control

    • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans to maximize the Signal-to-Noise Ratio (SNR).

    • Validation Gate: Evaluate the maximum absorbance of the strongest peak (typically the C=N or C-Cl stretch). It must fall between 0.2 and 0.8 AU .

    • Causality: An absorbance above 0.8 AU indicates the pellet is too concentrated, which causes detector non-linearity and "peak flattening." Flattened peaks mask the subtle 15-30 cm⁻¹ shifts needed to distinguish the 5,6-dichloro isomer from the 4,6-dichloro isomer.

    FTIR_Workflow Sample 1. Sample Preparation (KBr Pellet Formulation) Calib 2. System Suitability (Polystyrene Calibration) Sample->Calib Acquisition 3. Spectra Acquisition (64 Scans, 4 cm⁻¹ Res) Calib->Acquisition Validation 4. Self-Validation (Absorbance 0.2-0.8 AU) Acquisition->Validation Analysis 5. Isomer Identification (Peak Integration) Validation->Analysis

    Step-by-step experimental workflow for FTIR spectral acquisition and isomer validation.

    Consolidated References

    • Title : FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source : vandanapublications.com URL : 2

    • Title : WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors Source : google.com (Google Patents) URL : 1

    • Title : Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations Source : nih.gov (PubMed) URL : 3

    Sources

    Safety & Regulatory Compliance

    Safety

    5,6-Dichloro-2-methylpyridin-3-amine proper disposal procedures

    As a Senior Application Scientist, I recognize that proper chemical disposal is not merely a regulatory hurdle—it is a critical extension of experimental design. Handling 5,6-Dichloro-2-methylpyridin-3-amine (CAS: 223027...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that proper chemical disposal is not merely a regulatory hurdle—it is a critical extension of experimental design. Handling 5,6-Dichloro-2-methylpyridin-3-amine (CAS: 2230279-22-6) requires a precise understanding of its molecular architecture. Because this compound is a halogenated heterocyclic amine, its disposal protocols must account for both its environmental persistence and its thermal degradation byproducts.

    The following guide provides field-proven, step-by-step methodologies for the safe handling and disposal of this compound, ensuring your laboratory maintains a self-validating safety ecosystem.

    Mechanistic Causality: Why Strict Segregation is Required

    5,6-Dichloro-2-methylpyridin-3-amine contains two chlorine atoms bonded to a pyridine ring, classifying it strictly as a halogenated organic compound [1].

    The Causality of Incineration: Why must halogenated waste be segregated from standard organic waste? When combusted in standard non-hazardous incinerators, halogenated compounds do not oxidize cleanly. Instead, they act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans, while also releasing corrosive hydrogen chloride (HCl) gas[2]. By segregating this compound into a dedicated halogenated waste stream, you ensure it is routed to specialized RCRA-compliant incinerators. These facilities utilize high-temperature rotary kilns (>1000°C) equipped with caustic scrubbers to safely neutralize acidic off-gasses[2].

    Furthermore, the amine functional group imparts weak basicity. Mixing this compound with strong mineral acids (e.g., Nitric Acid) in a waste carboy can lead to exothermic salt-formation reactions, risking container over-pressurization[3].

    Hazard Identification & Operational Limits

    Before initiating disposal, personnel must be equipped according to the compound's GHS hazard profile (H315, H319, H335)[1]. All quantitative safety data and accumulation limits are summarized below.

    Table 1: Operational Safety & PPE Requirements

    Category Specification Scientific Rationale
    GHS Hazards H315, H319, H335 Known irritant to skin, eyes, and respiratory tract[1].
    Glove Selection Nitrile (Double-gloved) Protects against solid powder. Note: If dissolved, match glove compatibility to the solvent used (e.g., Viton for DCM)[4].
    Eye Protection Chemical splash goggles Prevents ocular irritation from airborne particulates[4].

    | Ventilation | Certified Fume Hood | Required for all transfers to prevent inhalation of dust or solvent vapors[5]. |

    Table 2: Waste Accumulation Guidelines

    Parameter Limit / Requirement Regulatory Source
    Container Type Vapor-tight HDPE or Glass Prevents chemical leaching and fugitive vapor release[6].
    Headspace Minimum 1 inch Allows for vapor expansion without container rupture[5].
    Accumulation Limit Max 25–55 gallons (SAA) EPA / Institutional Satellite Accumulation Area (SAA) rules[5][6].

    | Labeling | Full chemical name | Ensures proper identification. Abbreviations are strictly prohibited[6]. |

    Step-by-Step Disposal Methodologies

    Every protocol below is designed as a self-validating system —meaning built-in checks ensure that an error in one step cannot cascade into a catastrophic failure in the next.

    Protocol A: Disposal of Solid (Powder) Waste

    Use this protocol for expired reagents, contaminated weighing paper, or pure synthesized powder.

    • Containment: Collect any unused or contaminated solid 5,6-Dichloro-2-methylpyridin-3-amine in a vapor-tight, spill-proof High-Density Polyethylene (HDPE) or glass container[6].

    • Labeling: Affix a hazardous waste tag before adding the first grain of waste. The label must explicitly state "Hazardous Waste: Halogenated Organics" and list the full chemical name: "5,6-Dichloro-2-methylpyridin-3-amine"[6].

    • Storage: Place the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA), away from direct sunlight and incompatible acids[5].

    • Self-Validation Check: Inspect the exterior of the container and the secondary containment tray. If both are entirely free of chemical dust, your containment protocol is validated.

    Protocol B: Disposal of Liquid Solutions (Reaction Mixtures/Filtrates)

    Use this protocol if the compound is dissolved in a solvent (e.g., Methanol, Ethyl Acetate, or Dichloromethane).

    • The Rule of Halogenation: If a non-halogenated solvent is used to dissolve 5,6-Dichloro-2-methylpyridin-3-amine, the entire mixture now exceeds the EPA's 5% halogen threshold and must be classified as Halogenated Waste[7][8].

    • Transfer: Inside a certified chemical fume hood, carefully pour the solution into the designated "Halogenated Solvents" waste carboy. Leave at least 1 inch of headspace[5].

    • Cap Integrity: Keep the container tightly closed immediately after the transfer. Funnels must never be left resting in the container[6].

    • Self-Validation Check: Observe the waste mixture for 60 seconds after addition. The absence of heat generation or gas evolution (bubbling) validates that no incompatible cross-reactions have occurred[7].

    Protocol C: Spill Cleanup Procedure
    • Isolation: Evacuate non-essential personnel from the immediate area.

    • PPE Upgrade: Don double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat[4].

    • Absorption: For solid spills, sweep up gently using a static-free brush to avoid aerosolizing the powder. For liquid spills, cover with inert absorbent pads.

    • Packaging: Place all contaminated cleanup materials (pads, gloves, sweeping debris) into a sealed plastic bag. Label as "Halogenated Hazardous Waste" and request immediate EHS pickup[5].

    • Self-Validation Check: After wiping the area, a final wipe with a clean, solvent-dampened pad should show no visual residue, validating complete decontamination.

    Waste Segregation Workflow

    WasteSegregation Start 5,6-Dichloro-2-methylpyridin-3-amine Waste Generation State What is the physical state? Start->State Solid Solid / Powder Waste State->Solid Liquid Dissolved in Solvent State->Liquid SolidContainer Seal in compatible HDPE/Glass container Solid->SolidContainer SolventCheck Is the solvent halogenated? Liquid->SolventCheck Labeling Label: Hazardous Waste Halogenated Organics SolidContainer->Labeling Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Yes Mixed Mixed Halogenated Stream (Even if solvent is non-halogenated) SolventCheck->Mixed No (Contaminates stream) Halogenated->Labeling Mixed->Labeling Incineration High-Temp Incineration (EPA RCRA Compliant) Labeling->Incineration

    Workflow for the segregation and disposal of 5,6-Dichloro-2-methylpyridin-3-amine waste.

    References

    • Washington State University (WSU). "Halogenated Solvents: Waste". Laboratory Safety Manual. URL: [Link]

    • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". Division of Research Safety. URL: [Link]

    • Temple University. "Halogenated Solvents in Laboratories - Campus Operations". Environmental Health and Radiation Safety. URL: [Link]

    • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". Environmental Health and Safety. URL: [Link]

    • Auckland Microfab. "Cleanroom Waste Disposal Protocol". Disposal of Halogenated Organic Solvents. URL: [Link]

    • Nipissing University. "Hazardous Materials Disposal Guide". Organic Waste - Halogenated. URL: [Link]

    • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". National Service Center for Environmental Publications. URL: [Link]

    Sources

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